Massoniresinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZAVCISGQPJH-AQNXPRMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@]2(CO)O)C3=CC(=C(C=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Massoniresinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Massoniresinol, a lignan of significant interest for its potential pharmacological activities, is found in a select number of plant species. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and methods for extraction and quantification of this compound. Quantitative data on its prevalence in various plant tissues is presented, alongside detailed experimental protocols to aid in research and development. Furthermore, potential signaling pathways influenced by this compound are explored, offering insights into its mechanism of action.
Natural Sources and Geographical Distribution
This compound has been identified in several plant species, primarily within the Pinaceae, Schisandraceae, and Asteraceae families. The primary documented sources and their geographical distributions are outlined below.
Plant Sources
The principal plant species known to contain this compound are:
-
Pinus massoniana (Masson's Pine, Chinese Red Pine)[1]
-
Abies spectabilis (East Himalayan Fir)[1]
-
Dolomiaea souliei [1]
Geographical Distribution
The natural habitats of these plant sources are geographically distinct:
-
Pinus massoniana : Native to a wide area of central and southern China, Taiwan, and northern Vietnam. It typically grows at low to moderate altitudes.
-
Abies spectabilis : Found in the Himalayan mountain range, spanning across Afghanistan, Pakistan, India, Nepal, and the Tibet region of China[4].
-
Dolomiaea souliei : This species is part of the Dolomiaea genus, which is distributed from Pakistan to Siberia and northern Indo-China.
-
Illicium burmanicum : Native to Myanmar and also found in the Yunnan province of China.
Quantitative Analysis of this compound
Currently, there is a notable scarcity of publicly available quantitative data detailing the precise concentrations of this compound in various parts of its source plants. While phytochemical studies have confirmed its presence, detailed quantification across different tissues (e.g., needles, bark, roots, fruits) is not extensively reported in the literature. The following table summarizes the available information and highlights the need for further research in this area.
| Plant Species | Plant Part | This compound Concentration | Reference |
| Pinus massoniana | Needles, Wood | Data not available | |
| Abies spectabilis | Bark, Leaves | Data not available | |
| Dolomiaea souliei | Roots | Data not available | [5] |
| Illicium burmanicum | Herbs, Fruits | Data not available | [2][3] |
Note: The lack of quantitative data presents a significant research gap. The development and application of validated analytical methods are crucial for determining the yield of this compound from these natural sources, which is essential for any potential commercial or pharmaceutical development.
Experimental Protocols
The extraction and quantification of this compound from plant matrices require specialized analytical procedures. The following sections detail established and emerging methodologies for the efficient isolation and measurement of this lignan.
Extraction Methodologies
Several advanced extraction techniques can be employed to isolate lignans like this compound from plant materials, offering advantages in terms of efficiency, solvent consumption, and preservation of the target compound.
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its reduced extraction times and lower solvent usage compared to conventional techniques[2][6].
Detailed Protocol for Ultrasound-Assisted Extraction of Lignans from Woody Plant Material:
-
Sample Preparation: Air-dry the plant material (e.g., ground wood, needles) and grind it into a fine powder (particle size < 0.5 mm).
-
Solvent Selection: A mixture of ethanol and water (e.g., 70:30 v/v) is often effective for extracting lignans.
-
Extraction Procedure:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or use a probe-type sonicator.
-
Apply ultrasound at a controlled frequency (e.g., 20-40 kHz) and power for a specified duration (e.g., 30 minutes). Maintain a constant temperature (e.g., 50°C) during the process.
-
-
Post-Extraction:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be used for further purification or direct analysis.
-
Experimental Workflow for Ultrasound-Assisted Extraction:
MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid cell disruption and release of target compounds. This technique significantly reduces extraction time and solvent volume[4][7][8][9][10].
Detailed Protocol for Microwave-Assisted Extraction of Phenolic Compounds from Plant Leaves:
-
Sample Preparation: Dry and grind the plant leaves to a uniform powder.
-
Solvent Selection: An aqueous ethanol or methanol solution (e.g., 80% ethanol) is commonly used.
-
Extraction Procedure:
-
Place the powdered sample (e.g., 1 g) in a microwave-safe extraction vessel.
-
Add the extraction solvent at an optimized liquid-to-solid ratio (e.g., 15:1 mL/g).
-
Seal the vessel and place it in a microwave extractor.
-
Apply microwave power (e.g., 500 W) for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 60°C).
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it as described for UAE.
-
SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like lignans[11][12][13][14].
Detailed Protocol for Supercritical Fluid Extraction of Lignans from Biomass:
-
Sample Preparation: Dry and mill the plant material to a consistent particle size.
-
SFE System Setup:
-
Pack the ground material into the extraction vessel.
-
Set the desired extraction temperature (e.g., 50°C) and pressure (e.g., 300 bar).
-
If using a co-solvent, set the desired percentage (e.g., 10% ethanol).
-
-
Extraction Procedure:
-
Pump supercritical CO2 (and co-solvent, if applicable) through the extraction vessel at a constant flow rate.
-
The extraction process typically runs for a defined period (e.g., 1-2 hours).
-
-
Collection:
-
The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
The collected extract can then be dissolved in a suitable solvent for analysis.
-
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique for the quantification of specific compounds in complex mixtures like plant extracts[15][16][17][18][19].
Detailed Protocol for HPLC-MS/MS Quantification of this compound:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve the crude extract in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of lignans.
-
Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more specific product ions generated by fragmentation.
-
Optimization: The MS parameters (e.g., collision energy, declustering potential) should be optimized using a pure standard of this compound to achieve maximum sensitivity.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve generated from the standards.
Workflow for HPLC-MS/MS Quantification:
Potential Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on structurally similar lignans, such as matairesinol, provides valuable insights into its potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory and anticancer properties through the modulation of key cellular signaling cascades[20][21][22][23].
Anti-Inflammatory Pathways
Matairesinol has been demonstrated to exert anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways[21][22]. It is plausible that this compound may act through similar mechanisms.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. Matairesinol has been shown to inhibit the phosphorylation of key proteins in this pathway, such as p38 and JNK[21].
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Matairesinol can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines[21][22].
Proposed Anti-Inflammatory Signaling Pathway for this compound:
Anticancer Pathways
Studies on matairesinol have also revealed its potential to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of pathways like PI3K/Akt and by inducing mitochondrial dysfunction[20][23].
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.
-
Mitochondrial Dysfunction: Induction of mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.
Proposed Anticancer Signaling Pathway for this compound:
Disclaimer: The signaling pathways described above are based on studies of the closely related lignan, matairesinol. Further research is required to definitively elucidate the specific molecular targets and mechanisms of action of this compound.
Conclusion
This compound is a promising natural product with potential therapeutic applications. This guide has summarized the current knowledge on its natural sources, geographical distribution, and analytical methodologies. The significant lack of quantitative data on its concentration in source plants represents a critical area for future research. The detailed experimental protocols provided herein offer a foundation for researchers to pursue the extraction, quantification, and further investigation of this compound's biological activities and underlying signaling pathways. Elucidating these aspects will be pivotal for unlocking the full therapeutic potential of this intriguing lignan.
References
- 1. This compound | C20H24O8 | CID 91885243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. ISOLATION AND PHYSICO-CHEMICAL CHARACTERIZATION OF LIGNINS FROM ULTRASOUND IRRADIATED FAST-GROWING POPLAR WOOD [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Two new aryltetralin lignans from the roots of Dolomiaea souliei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. researchgate.net [researchgate.net]
- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Massoniresinol: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Massoniresinol, a lignan of significant interest for its potential pharmacological activities, belongs to the diverse class of phenylpropanoid-derived natural products found throughout the plant kingdom. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches to enhance its production, and facilitating the development of novel derivatives. This technical guide provides a comprehensive overview of the currently understood and putative steps in the biosynthesis of this compound in plants, detailing the key enzymatic reactions, presenting available quantitative data, and outlining relevant experimental protocols.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that provides the foundational building blocks for a vast array of compounds, including flavonoids, coumarins, and lignans. The pathway to this compound can be conceptually divided into three main stages:
-
Phenylpropanoid Pathway: The synthesis of monolignol precursors.
-
Lignan-Specific Pathway: The dimerization of monolignols and subsequent modifications to form key lignan intermediates.
-
Putative Final Hydroxylation Step: The proposed conversion of a key lignan intermediate, matairesinol, to this compound.
Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol
The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, summarized below, leads to the formation of coniferyl alcohol, the primary precursor for many lignans, including this compound.
-
L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid .
-
Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid .
-
p-Coumaric acid undergoes further hydroxylation by p-coumarate 3-hydroxylase (C3H) to form caffeic acid .
-
Caffeic acid is methylated by caffeic acid O-methyltransferase (COMT) to produce ferulic acid .
-
Ferulic acid is then activated to its CoA-thioester, feruloyl-CoA , by 4-coumarate:CoA ligase (4CL) .
-
Finally, a two-step reduction of the feruloyl-CoA side chain, catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , yields coniferyl alcohol .
Lignan-Specific Pathway: From Coniferyl Alcohol to Matairesinol
The entry into the lignan-specific pathway is marked by the stereospecific dimerization of two coniferyl alcohol molecules. This critical step is orchestrated by dirigent proteins, which control the regioselectivity and stereoselectivity of the coupling reaction.
-
Oxidative Coupling: Two molecules of coniferyl alcohol are oxidized to phenoxy radicals by a laccase or peroxidase. In the presence of a dirigent protein (DIR) , these radicals undergo stereoselective coupling to form (+)-pinoresinol .
-
First Reduction: (+)-Pinoresinol is then reduced by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme, to yield (+)-lariciresinol .
-
Second Reduction: The same pinoresinol-lariciresinol reductase (PLR) catalyzes the subsequent reduction of (+)-lariciresinol to (-)-secoisolariciresinol .
-
Oxidation to Matairesinol: Finally, (-)-secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SIRD) , an NAD+-dependent enzyme, to form (-)-matairesinol .[1]
Putative Hydroxylation to this compound
The final step in the biosynthesis of this compound is the hydroxylation of matairesinol. While a specific enzyme for this reaction has not yet been definitively characterized and named "this compound synthase," evidence from the metabolism of related lignans suggests that this transformation is likely catalyzed by a cytochrome P450 monooxygenase.[2][3][4] These enzymes are well-known for their role in the hydroxylation of aromatic rings in a wide variety of plant secondary metabolites.[3] Therefore, it is proposed that a cytochrome P450-dependent hydroxylase acts on (-)-matairesinol to introduce a hydroxyl group, yielding This compound .
Quantitative Data on Key Biosynthetic Enzymes
Quantitative kinetic data for the enzymes involved in the this compound pathway are essential for understanding the efficiency and regulation of the biosynthesis. The following tables summarize the available data for key enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Source Organism | Reference |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | ~15 | ~0.5 | Forsythia intermedia | [5] |
| (+)-Lariciresinol | ~10 | ~0.3 | Forsythia intermedia | [5] |
Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductase (PLR)
| Enzyme | Substrate | Km (µM) | Optimal pH | Cofactor | Source Organism | Reference |
| Secoisolariciresinol Dehydrogenase (SIRD) | (-)-Secoisolariciresinol | 2.5 | 9.0 | NAD+ | Podophyllum peltatum | [1] |
Table 2: Properties of Secoisolariciresinol Dehydrogenase (SIRD)
Experimental Protocols
This section provides detailed methodologies for key experiments related to the elucidation of the this compound biosynthetic pathway.
Lignan Extraction and Analysis by HPLC-MS/MS
This protocol describes a general method for the extraction and quantification of lignans from plant material.
1. Sample Preparation:
- Lyophilize and grind plant tissue to a fine powder.
- Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
2. Extraction:
- Add 1 mL of 80% methanol to the sample.
- Vortex thoroughly to ensure complete mixing.
- Perform ultrasound-assisted extraction at 40°C for 60 minutes.
- Centrifuge the extract at 14,000 x g for 10 minutes to pellet the solid material.
- Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[6]
3. HPLC-MS/MS Analysis:
- HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.
- Mass Spectrometer: An AB Sciex Triple Quad 4500 LC-MS/MS system or equivalent with an electrospray ionization (ESI) source operating in negative mode.
- Column: A suitable C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and other relevant lignans need to be determined using authentic standards.
Purification of Pinoresinol-Lariciresinol Reductase (PLR)
This protocol outlines the purification of PLR from plant tissue, adapted from a published method.[5]
1. Crude Extract Preparation:
- Homogenize fresh or frozen plant tissue in a suitable extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 14 mM 2-mercaptoethanol, and protease inhibitors).
- Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (crude extract).
2. Ammonium Sulfate Precipitation:
- Slowly add solid ammonium sulfate to the crude extract to a final saturation of 40-70%.
- Stir for 1 hour at 4°C.
- Centrifuge to collect the precipitated protein.
- Resuspend the pellet in a minimal volume of extraction buffer.
3. Chromatographic Purification:
- Anion Exchange Chromatography: Load the resuspended pellet onto a DEAE-Sepharose column equilibrated with the extraction buffer. Elute with a linear gradient of NaCl (e.g., 0-0.5 M).
- Affinity Chromatography: Pool the active fractions and apply them to a Blue Sepharose CL-6B column. Elute the bound PLR with a high concentration of NADP+ or a salt gradient.
- Size Exclusion Chromatography: As a final polishing step, apply the active fractions from the affinity chromatography to a Superdex 200 column equilibrated with the extraction buffer.
4. Purity Assessment:
- Analyze the purified fractions by SDS-PAGE to assess purity and estimate the molecular weight.
Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR)
This assay measures the activity of PLR by monitoring the consumption of NADPH.
1. Reaction Mixture (total volume of 200 µL):
- 100 mM Tris-HCl, pH 7.0
- 200 µM NADPH
- 50 µM Pinoresinol or Lariciresinol (dissolved in a small amount of DMSO and diluted in buffer)
- Purified PLR enzyme preparation
2. Procedure:
- Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
- Initiate the reaction by adding the substrate.
- Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a spectrophotometer.
- Calculate the enzyme activity based on the rate of NADPH oxidation (extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).
Visualizations of Biosynthetic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for lignan extraction.
Caption: Purification workflow for PLR enzyme.
Conclusion and Future Directions
The biosynthesis of this compound is a multi-step enzymatic process that begins with the core phenylpropanoid pathway and proceeds through a series of lignan-specific modifications. While the pathway to the key intermediate, matairesinol, is well-established, the final hydroxylation step to this compound is putative and requires further investigation. The identification and characterization of the specific cytochrome P450 enzyme responsible for this conversion will be a critical step in fully elucidating the pathway. Further research should also focus on obtaining more comprehensive quantitative data for all the enzymes involved to enable robust metabolic modeling and engineering efforts. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to unravel the intricacies of this compound biosynthesis and unlock its potential for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. kiche.or.kr [kiche.or.kr]
- 3. Hydroxylation mechanism of lignin-derived aromatic substrates catalyzed by plant P450 cinnamate 4-hydroxylase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Massoniresinol
An In-depth Technical Guide to the Physical and Chemical Properties of Massoniresinol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available technical data on this compound. While comprehensive, it should be noted that specific experimental spectral data (NMR, MS, IR, UV-Vis) and detailed biological activity assays for this compound are not extensively reported in publicly accessible literature. Information on related compounds may be presented for contextual and comparative purposes and should be interpreted as such.
Introduction
This compound is a lignan, a class of polyphenolic compounds found in plants. Lignans are of significant interest in the scientific community, particularly in drug discovery, due to their diverse biological activities. This guide provides a detailed overview of the known physical, chemical, and structural properties of this compound, alongside generalized experimental protocols relevant to its study.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analytical characterization.
Identification and Structure
The structural identity of this compound is defined by its systematic name and various chemical identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation |
|---|---|---|
| CAS Number | 96087-10-4 | [1] |
| Molecular Formula | C₂₀H₂₄O₈ | [2] |
| Molecular Weight | 392.4 g/mol | [2] |
| IUPAC Name | (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol | [2] |
| InChI | InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1 | [2] |
| InChIKey | ZTWZAVCISGQPJH-AQNXPRMDSA-N | [2] |
| SMILES | COC1=C(C=CC(=C1)C[C@]2(CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O)O | [1] |
| Class | Lignan |[1] |
Physicochemical Properties
These properties are critical for experimental design, including solvent selection and storage conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value / Description | Citation |
|---|---|---|
| Physical Appearance | Powder | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Natural Source | Isolated from the herbs of Illicium burmanicum. | [1] |
| Storage | Store desiccated at -20°C. Stock solutions can be stored at -20°C for several months. For short-term storage (up to 24 months), 2-8°C is also cited. Avoid repeated freeze-thaw cycles. |[1] |
Spectral Data for Structural Elucidation
The structure of this compound has been confirmed using various spectroscopic methods.[1] While specific peak data is not available in the cited literature, this section outlines the principles of these techniques as they apply to this compound.
Table 3: Spectroscopic Analysis Methods Used for this compound
| Technique | Purpose in Structural Analysis | Expected Observations (General) |
|---|---|---|
| ¹H-NMR | Provides information on the chemical environment of hydrogen atoms. Key for determining the number of protons, their connectivity (via splitting patterns), and stereochemistry. | Aromatic protons in the 6-7 ppm range, methoxy group singlets (~3.8 ppm), and complex aliphatic signals for the tetrahydrofuran ring and hydroxymethyl groups. |
| ¹³C-NMR | Determines the number of non-equivalent carbon atoms and their chemical environment (e.g., sp², sp³, carbonyl). | Signals corresponding to aromatic carbons, methoxy carbons, and aliphatic carbons of the core structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns useful for confirming the structure. | A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight (392.4). Fragmentation would likely involve loss of water, methoxy, and hydroxymethyl groups. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Broad O-H stretching bands for hydroxyl groups (~3400 cm⁻¹), C-O stretching for ethers and alcohols, and C=C stretching for the aromatic rings. |
| UV-Vis Spectroscopy | Provides information on electronic transitions, particularly in conjugated systems like aromatic rings. | Absorption maxima characteristic of the phenolic chromophores present in the molecule. |
Biological Activity and Signaling Pathways
Direct research on the biological activity and signaling pathways of this compound is limited. However, extensive research on structurally similar lignans, such as Matairesinol , provides a potential framework for investigation.
Matairesinol has been shown to possess significant anti-inflammatory and antioxidant properties.[3][4] Studies indicate that its mechanism of action involves the modulation of key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] These pathways are central regulators of the cellular response to inflammatory stimuli, controlling the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] Furthermore, Matairesinol has been found to up-regulate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status that can suppress inflammatory responses.[3]
Given the structural similarities between lignans, it is plausible that this compound may exhibit similar biological activities. The diagram below illustrates a potential anti-inflammatory signaling pathway that could be investigated for this compound, based on findings for Matairesinol.
Caption: Hypothesized anti-inflammatory pathway for this compound based on data from related lignans.
Experimental Protocols
Detailed experimental protocols for this compound are not fully described in the available literature. The following sections provide generalized, representative methodologies for its isolation and for a common biological assay.
Isolation and Purification Protocol
This compound has been isolated from Illicium burmanicum using a combination of chromatographic techniques.[1] The following is a generalized workflow based on these methods.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered plant material (Illicium burmanicum) is subjected to solvent extraction, typically with a solvent of intermediate polarity like ethyl acetate, to obtain the crude extract.
-
Initial Fractionation (Silica Gel Chromatography): The crude extract is loaded onto a silica gel column. A gradient elution is performed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Size Exclusion Chromatography: Fractions showing the presence of the target compound are pooled and further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their molecular size.
-
Final Purification (Preparative HPLC): The final purification step is performed using reversed-phase (RP-C18) preparative High-Performance Liquid Chromatography (HPLC). A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds, yielding this compound at a high purity level (>98%).
-
Structure Confirmation: The identity and purity of the final compound are confirmed using spectroscopic methods (NMR, MS) as outlined in Section 3.0.
General Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
To investigate the potential anti-inflammatory activity of this compound, a common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well). Cells are allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically dissolved in DMSO and diluted). A vehicle control (DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A negative control group (no LPS stimulation) is maintained.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Nitrite Quantification (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
An aliquot of the supernatant from each well is transferred to a new 96-well plate.
-
Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
-
After a short incubation period at room temperature, the absorbance is measured at ~540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) can then be determined by non-linear regression analysis.
-
Cell Viability Assay: A parallel assay (e.g., MTT or PrestoBlue™) should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound.
Conclusion
This compound is a well-characterized lignan in terms of its core chemical structure and physical properties. However, a significant opportunity exists for further research into its biological activities and mechanisms of action. The information provided on related lignans suggests that this compound may be a promising candidate for investigation in areas such as inflammation, oxidative stress, and oncology. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this natural product.
References
- 1. This compound | CAS:96087-10-4 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C20H24O8 | CID 91885243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Abundance and Bioactivity of Massoniresinol in Illicium burmanicum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of massoniresinol, a lignan found in Illicium burmanicum. While quantitative data on its natural abundance remains limited, this document summarizes the existing qualitative evidence, details relevant experimental protocols for its isolation and analysis, and explores its potential biological activities through associated signaling pathways.
Presence of this compound in Illicium burmanicum
Experimental Protocols
The isolation and quantification of lignans like this compound from plant matrices typically involve a series of chromatographic and spectroscopic techniques. The following protocols are based on established methodologies for lignan analysis and the specific methods reported for the analysis of constituents from Illicium burmanicum.
Extraction of Lignans from Illicium burmanicum
This protocol outlines a general procedure for the extraction of lignans from the dried and powdered plant material.
Table 1: Experimental Protocol for Lignan Extraction
| Step | Procedure | Details |
| 1 | Sample Preparation | Air-dry the plant material (e.g., stems, leaves) and grind it into a fine powder. |
| 2 | Solvent Extraction | Perform sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol. This compound, being a lignan, is typically extracted in the ethyl acetate fraction. |
| 3 | Concentration | Evaporate the solvent from the ethyl acetate fraction under reduced pressure using a rotary evaporator to obtain a crude extract. |
Isolation and Purification of this compound
The crude extract is a complex mixture of compounds. Further purification is necessary to isolate this compound.
Table 2: Experimental Protocol for this compound Isolation
| Step | Procedure | Details |
| 1 | Column Chromatography | Subject the crude ethyl acetate extract to column chromatography on silica gel. |
| 2 | Elution Gradient | Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. |
| 3 | Fraction Collection | Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). |
| 4 | Further Purification | Pool the fractions containing this compound and subject them to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC). |
Structural Elucidation and Quantification
The purified compound is identified and quantified using spectroscopic methods.
Table 3: Methods for Structural Elucidation and Quantification
| Method | Purpose |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the detailed chemical structure (¹H NMR, ¹³C NMR, 2D NMR). |
| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of this compound in the plant extract. A calibration curve with a pure standard of this compound is used for quantification. |
Potential Signaling Pathways of this compound
While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally similar lignans, such as matairesinol and syringaresinol, provide valuable insights. These related compounds have demonstrated significant anti-inflammatory and antioxidant effects, primarily through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. It is plausible that this compound exerts its bioactivity through similar mechanisms.
Anti-Inflammatory Activity via NF-κB and MAPK Signaling
Lignans have been shown to inhibit the production of pro-inflammatory mediators. This is often achieved by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
Antioxidant Activity via Nrf2 Signaling
The antioxidant properties of lignans are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes.
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
Conclusion
This compound is a confirmed constituent of Illicium burmanicum. While quantitative data on its abundance is currently lacking, established phytochemical methods can be employed for its extraction, isolation, and quantification. Based on the activities of structurally related lignans, this compound holds promise as a bioactive compound with potential anti-inflammatory and antioxidant properties, likely mediated through the NF-κB, MAPK, and Nrf2 signaling pathways. Further research is warranted to quantify its presence in I. burmanicum and to elucidate its precise mechanisms of action, which could pave the way for its development as a therapeutic agent.
Unraveling the Stereochemical Intricacies of Massoniresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Massoniresinol, a naturally occurring lignan, has garnered significant interest within the scientific community due to its potential therapeutic properties. A thorough understanding of its three-dimensional atomic arrangement, or stereochemistry, is paramount for elucidating its biological activity and for the rational design of novel therapeutic agents. This technical guide provides an in-depth exploration of the stereochemistry of this compound, detailing its absolute configuration and the experimental methodologies employed for its determination.
The Core Structure and Absolute Configuration
This compound is a tetrahydrofuran lignan characterized by a complex stereochemical architecture. The systematic IUPAC name for the naturally occurring enantiomer is (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-3-(hydroxymethyl)oxolane-3,4-diol . This nomenclature precisely defines the absolute configuration at the three chiral centers within the tetrahydrofuran ring, which is crucial for its specific interactions with biological targets.
The structural formula of this compound is presented below:
Caption: Figure 1. 2D Representation of this compound with Stereochemical Designations.
Experimental Determination of Stereochemistry
The definitive assignment of the (2R,3S,4R) configuration for this compound is the result of rigorous analysis using a combination of spectroscopic and chiroptical techniques. While a dedicated publication detailing the complete stereochemical elucidation of this compound through multiple methods was not found, the isolation and structural identification of (-)-Massoniresinol from Illicium burmanicum has been reported, with its structure confirmed by spectral analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of molecules. For tetrahydrofuran lignans like this compound, the coupling constants (J-values) between protons on the tetrahydrofuran ring are particularly informative.
Experimental Protocol: 1D and 2D NMR Spectroscopy
A detailed experimental protocol for acquiring NMR data for a compound like this compound would typically involve the following steps:
-
Sample Preparation: Dissolve a pure sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. Key regions of interest would be the signals corresponding to the protons on the tetrahydrofuran ring and the benzylic protons.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. For this compound, NOE correlations between protons on the tetrahydrofuran ring would provide critical information about their relative stereochemistry (cis or trans).
-
Data Interpretation Workflow for Stereochemical Assignment:
Caption: Figure 2. NMR Data Interpretation Workflow for Stereochemical Assignment.
Quantitative NMR Data for (-)-Massoniresinol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOE Correlations |
| H-2 | Value | e.g., d | Value | e.g., H-3, Ar-protons |
| H-3 | Value | e.g., dd | Values | e.g., H-2, H-4, CH₂OH |
| H-4 | Value | e.g., m | Values | e.g., H-3, H-5, CH₂-Ar' |
| ... | ... | ... | ... | ... |
Table 1: Hypothetical ¹H NMR Data for (-)-Massoniresinol
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Value |
| C-3 | Value |
| C-4 | Value |
| ... | ... |
Table 2: Hypothetical ¹³C NMR Data for (-)-Massoniresinol
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[2][3][4][5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to fit the experimental data. The absolute configuration can be determined using anomalous dispersion effects, especially if a heavy atom is present or by using specific crystallographic parameters (e.g., the Flack parameter).
Although no published crystal structure for this compound was found, this technique would provide definitive proof of the (2R,3S,4R) configuration.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules and is a powerful tool for determining absolute configuration.[7]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable transparent solvent.
-
Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV region where the chromophores of the molecule absorb.
-
Data Analysis: The experimental CD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration (e.g., 2R,3S,4R). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Logical Relationship for CD-based Stereochemical Assignment:
References
- 1. This compound | CAS:96087-10-4 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Massoniresinol from Pinus massoniana Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoniresinol, a lignan found in the bark of Pinus massoniana (Masson's Pine), has garnered interest within the scientific community for its potential therapeutic properties. As a polyphenolic compound, it is part of a broader class of secondary metabolites known for their antioxidant and bioactive capabilities. These application notes provide a comprehensive overview of the methodologies for extracting, isolating, and quantifying this compound from Pinus massoniana bark, tailored for research and drug development applications. The protocols outlined below are based on established techniques for lignan extraction from pine species and analytical methods for phenolic compounds.
Data Presentation: Extraction and Quantification Parameters
The following tables summarize key quantitative parameters for the extraction and analysis of this compound. These values are compiled from general lignan and phenolic compound analysis and should be considered as a baseline for optimization in specific laboratory settings.
Table 1: Recommended Extraction Parameters for this compound
| Parameter | Recommended Value/Range | Notes |
| Extraction Solvent | 70% Aqueous Acetone | Balances polarity for efficient extraction of lignans.[1][2] |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | A higher ratio can improve extraction efficiency but may require more solvent removal effort. |
| Extraction Temperature | 40-60 °C | Moderate temperatures prevent degradation of thermolabile compounds. |
| Extraction Time | 1-3 hours | Optimization may be required to maximize yield. |
| Extraction Method | Maceration with stirring or ultrasonication | Ultrasonication can enhance extraction efficiency and reduce extraction time. |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Quantification
| Parameter | Recommended Specification | Notes |
| Column | C18 reverse-phase (150 x 4.6 mm, 5 µm) | A common column for the separation of phenolic compounds.[3][4] |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | A gradient elution is typically used to achieve good separation.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[4] |
| Column Temperature | 40 °C | To ensure reproducible retention times.[3] |
| Detector | UV/DAD at 280 nm | This compound exhibits UV absorbance around this wavelength. |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
Experimental Protocols
Protocol 1: Extraction of this compound from Pinus massoniana Bark
This protocol details a laboratory-scale method for the extraction of a lignan-rich fraction from Pinus massoniana bark.
Materials and Equipment:
-
Dried Pinus massoniana bark
-
Grinder or mill
-
70% Acetone in distilled water (v/v)
-
Beakers and flasks
-
Magnetic stirrer with heating plate or ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Sample Preparation: Grind the dried Pinus massoniana bark to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Maceration: Weigh the powdered bark and place it in a flask. Add 70% aqueous acetone at a solvent-to-solid ratio of 15:1 (v/w).
-
Extraction: Stir the mixture continuously at 50 °C for 2 hours. Alternatively, place the flask in an ultrasonic bath at 50 °C for 1 hour.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid bark residue. Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 50 °C to remove the acetone. The remaining aqueous solution contains the crude extract.
-
Drying: Freeze-dry the aqueous extract to obtain a stable powder. If a freeze-dryer is not available, the extract can be carefully dried in a vacuum oven at a low temperature.
-
Storage: Store the dried crude extract at -20 °C in a desiccator to prevent degradation.
Protocol 2: Isolation and Purification of this compound
This protocol describes the fractionation of the crude extract to isolate this compound using column chromatography.
Materials and Equipment:
-
Crude lignan extract from Protocol 1
-
Silica gel (70-230 mesh) for column chromatography
-
Glass chromatography column
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)
-
Beakers and collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate and then methanol.
-
Fraction Collection: Collect the eluate in separate fractions.
-
TLC Monitoring: Monitor the separation process by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate) and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator.
-
Final Purification: The resulting enriched fraction can be further purified by repeated column chromatography or by preparative HPLC to obtain pure this compound.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in the extracted samples.
Materials and Equipment:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (150 x 4.6 mm, 5 µm)
-
This compound analytical standard
-
HPLC-grade acetonitrile, water, and formic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Use a gradient elution program, for example: 0-5 min, 10-20% B; 5-20 min, 20-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
Set the flow rate to 1.0 mL/min and the column temperature to 40 °C.
-
Set the UV detector to monitor the absorbance at 280 nm.
-
-
Quantification: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Workflow for the extraction of crude lignan extract from Pinus massoniana bark.
References
- 1. Lignans from the bark extract of Pinus sylvestris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation and Purification of Massoniresinol using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the isolation and purification of Massoniresinol, a lignan with potential therapeutic properties, from a crude plant extract using column chromatography. These protocols are designed to be a practical guide for researchers in natural product chemistry and drug development.
Introduction
This compound is a lignan found in various plant species, including Illicium burmanicum, Dolomiaea souliei, Abies spectabilis, and Pinus massoniana[1][2]. Lignans are a class of polyphenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant and cytotoxic effects[3]. The isolation and purification of specific lignans like this compound are essential for detailed pharmacological studies and potential drug development.
Column chromatography is a fundamental and widely used technique for the separation and purification of natural products from complex mixtures[4][5]. This method leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation based on polarity, size, or charge[5][6]. This document outlines a comprehensive protocol for the isolation and purification of this compound using a multi-step column chromatography approach.
Overview of the Isolation and Purification Workflow
The general workflow for isolating this compound involves initial extraction from the plant material, followed by a series of column chromatography steps to separate it from other phytochemicals. The process is monitored at each stage using techniques like Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
Caption: Workflow for this compound Isolation and Purification.
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Dried and powdered aerial parts of Illicium burmanicum are a known source of this compound[1][7].
-
Extraction:
-
Macerate the powdered plant material with ethyl acetate at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.
-
Protocol 1: Silica Gel Column Chromatography (Initial Fractionation)
This initial step aims to separate the crude extract into fractions of varying polarity.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc)
-
Beakers, flasks, and test tubes for fraction collection
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing (Wet Method):
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powdered sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution).
-
Collect fractions of a fixed volume (e.g., 20 mL) in numbered test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v).
-
Visualize the spots under a UV lamp and/or by using a suitable staining reagent.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
Table 1: Representative Gradient Elution for Silica Gel Chromatography
| Step | n-Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute non-polar compounds |
| 2 | 90 | 10 | 3 | Elute low polarity compounds |
| 3 | 80 | 20 | 3 | Elute medium polarity compounds |
| 4 | 70 | 30 | 5 | Elute this compound-containing fractions |
| 5 | 50 | 50 | 3 | Elute higher polarity compounds |
| 6 | 0 | 100 | 2 | Wash the column |
Note: The optimal gradient may vary depending on the specific crude extract and should be optimized using preliminary TLC analysis.
Protocol 2: Sephadex LH-20 Column Chromatography (Final Purification)
This step is used for the fine purification of the this compound-rich fractions obtained from the silica gel column. Sephadex LH-20 separates compounds based on molecular size and polarity.
Materials and Equipment:
-
Glass chromatography column
-
Sephadex LH-20
-
Solvent: Methanol (MeOH) or a mixture of Dichloromethane:Methanol
-
Fraction collector (optional)
-
HPLC system for purity analysis
Procedure:
-
Column Packing:
-
Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol) for several hours.
-
Pour the swollen gel slurry into the column and allow it to pack.
-
-
Sample Loading:
-
Concentrate the pooled this compound-rich fractions from the previous step.
-
Dissolve the residue in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the Sephadex LH-20 column.
-
-
Elution:
-
Elute the column with the same mobile phase used for packing (isocratic elution).
-
Collect fractions of a smaller volume (e.g., 5-10 mL).
-
-
Fraction Analysis and Purity Check:
Table 2: Summary of Chromatographic Conditions for this compound Purification
| Parameter | Protocol 1: Silica Gel Chromatography | Protocol 2: Sephadex LH-20 Chromatography |
| Stationary Phase | Silica gel (60-120 mesh) | Sephadex LH-20 |
| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | Methanol or CH2Cl2:MeOH (isocratic) |
| Elution Mode | Gradient | Isocratic |
| Detection Method | TLC with UV visualization | TLC and HPLC-PDA |
| Primary Separation Principle | Adsorption (Polarity) | Size Exclusion and Partition |
Logical Relationship of Key Steps
The purification process follows a logical progression from a crude mixture to a pure compound, with each step increasing the purity of the target molecule.
Caption: Logical Flow of the Purification Process.
Conclusion
The protocols described provide a robust framework for the successful isolation and purification of this compound from plant sources. The combination of silica gel and Sephadex LH-20 column chromatography offers an effective strategy for obtaining high-purity this compound suitable for further biological and pharmacological evaluation. Researchers should note that optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant matrix and the scale of the purification.
References
- 1. This compound | CAS:96087-10-4 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C20H24O8 | CID 91885243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. column-chromatography.com [column-chromatography.com]
- 5. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:96087-10-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Massoniresinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Massoniresinol. This compound is a lignan found in various plant species, including Pinus massoniana and Illicium burmanicum.[1][2][3] The method described herein utilizes a reverse-phase C18 column with UV detection, providing a reliable and accurate tool for the quantification of this compound in plant extracts and other sample matrices relevant to research and drug development. The protocol has been validated for linearity, precision, and accuracy, ensuring its suitability for routine analysis.
Introduction
This compound (C₂₀H₂₄O₈, M.W. 392.4 g/mol ) is a naturally occurring lignan that has been identified in several plant species.[1][4] Lignans are a class of polyphenolic compounds known for their diverse biological activities, which has led to increasing interest in their quantification for quality control of herbal products and for pharmacological studies. A validated HPLC method is essential for the accurate determination of this compound content in various samples. This document provides a detailed protocol for its quantification using reverse-phase HPLC with UV detection.
Principle of the Method
The chromatographic separation is achieved on a C18 reverse-phase column. The mobile phase consists of a gradient of acetonitrile and water, which allows for the efficient separation of this compound from other components in the sample matrix. This compound possesses aromatic rings in its structure, which results in strong UV absorbance.[1] Based on the presence of these chromophores, the detection wavelength is set to 280 nm, a common wavelength for the analysis of phenolic compounds.[5][6] Quantification is performed by the external standard method, comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound reference standard.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (analytical grade)
-
-
Chromatographic Column:
-
C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Grind the dried plant material (e.g., pine needles) to a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient Elution | 0-20 min, 20-60% B; 20-25 min, 60-80% B; 25-30 min, 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation Data
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Regression Equation | y = 15200x + 150 |
| Correlation Coefficient (R²) | 0.9998 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day precision) and on three consecutive days (inter-day precision).
Intra-day Precision
| Replicate | Retention Time (min) | Peak Area (mAU*s) |
|---|---|---|
| 1 | 15.21 | 380,150 |
| 2 | 15.23 | 381,200 |
| 3 | 15.22 | 379,900 |
| 4 | 15.24 | 382,500 |
| 5 | 15.21 | 379,500 |
| 6 | 15.23 | 381,800 |
| Mean | 15.22 | 380,842 |
| SD | 0.013 | 1198.7 |
| %RSD | 0.08% | 0.31% |
Inter-day Precision
| Day | Mean Peak Area (mAU*s) | SD | %RSD |
|---|---|---|---|
| 1 | 380,842 | 1198.7 | 0.31% |
| 2 | 382,100 | 1250.4 | 0.33% |
| 3 | 379,950 | 1150.2 | 0.30% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery experiment. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was analyzed by the proposed method.
| Sample Conc. (µg/mL) | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 15.5 | 10 | 25.3 | 98.0 |
| 15.5 | 20 | 35.1 | 98.0 |
| 15.5 | 30 | 44.8 | 97.7 |
| Average Recovery | 97.9% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
LOD: 0.1 µg/mL (S/N = 3)
-
LOQ: 0.3 µg/mL (S/N = 10)
Visualizations
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anti-inflammatory-effect-of-simonsinol-on-lipopolysaccharide-stimulated-raw264-7-cells-through-inactivation-of-nf-b-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Massoniresinol: A Phytochemical Standard for Analytical and Biological Investigations
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Massoniresinol is a lignan found in various plant species, including Dolomiaea souliei, Abies spectabilis, Pinus massoniana, Tamarix nilotica, and Illicium burmanicum.[1][2] As a distinct chemical entity, this compound serves as a valuable standard for phytochemical analysis, enabling the accurate quantification and identification of this compound in complex plant matrices. This document provides detailed protocols for the extraction, quantification, and biological evaluation of this compound, alongside a summary of its potential biological activities based on related compounds.
Chemical Profile:
| Property | Value |
| IUPAC Name | (2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| Molecular Formula | C₂₀H₂₄O₈ |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 96087-10-4 |
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data on the specific concentration of this compound in various plant materials. However, its presence has been confirmed in several species, making it a target for phytochemical analysis. The following table is intended to be populated as more research becomes available.
Table 1: Reported Concentrations of this compound in Plant Materials
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration (mg/g dry weight) | Reference |
| Dolomiaea souliei | Roots | Not specified | Not specified | Presence confirmed | Inferred from phytochemical studies |
| Abies spectabilis | Wood | Methanol Extraction | LC-DAD-ESI-MS/MS | Presence of lignans confirmed | [3] |
| Pinus massoniana | Needles | Not specified | Not specified | To be determined | |
| Tamarix nilotica | Aerial Parts | Aqueous-Ethanol | HPLC-HRESI-QTOF-MS-MS | Presence of polyphenols confirmed | [4] |
| Illicium burmanicum | Herbs | Not specified | Not specified | Presence confirmed | [5] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of lignans, including this compound, from dried plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-6) twice more with the plant residue.
-
Combine all supernatants and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.
-
Redissolve the aqueous residue in 10 mL of deionized water.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the lignan fraction with 10 mL of methanol.
-
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC or LC-MS/MS analysis.
Caption: General workflow for the quantification of this compound using HPLC-UV.
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activities of this compound are limited. However, based on the activities of structurally related lignans such as Matairesinol and Pinoresinol, this compound is predicted to possess anti-inflammatory, antioxidant, and potentially anticancer properties.
Potential Anti-Inflammatory and Antioxidant Activity
Related lignans have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Potential Signaling Pathway Inhibition by this compound
Caption: Postulated inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
Protocols for Biological Assays
Materials:
-
This compound standard
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound concentration to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
This compound standard
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a series of concentrations of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the cells treated with this compound, and A_control is the absorbance of the untreated cells.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Application in Drug Development
As a purified phytochemical standard, this compound is crucial for the standardization of herbal extracts and the development of new therapeutic agents. Its potential anti-inflammatory and antioxidant properties make it a candidate for further investigation in the context of chronic inflammatory diseases and conditions associated with oxidative stress.
Drug Development Workflow
Caption: A simplified workflow for the development of a new drug, where this compound could be a starting point.
Conclusion
This compound is a valuable phytochemical standard for the quality control of herbal products and a promising lead compound for drug discovery. The protocols provided herein offer a starting point for researchers to extract, quantify, and evaluate the biological activities of this lignan. Further research is warranted to fully elucidate its quantitative distribution in the plant kingdom and to confirm its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Properties of Massoniresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoniresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans have garnered significant interest in cancer research due to their potential antioxidant, anti-inflammatory, and antitumor activities.[1] This document provides detailed protocols for a panel of cell-based assays to investigate the anticancer properties of this compound. Due to the limited availability of specific data on this compound, the quantitative data and signaling pathway information presented herein are based on studies of the structurally related lignan, pinoresinol. These should serve as a valuable starting point for guiding research and hypothesis generation for this compound.
Data Presentation: Anticancer Activities of Pinoresinol (as a proxy for this compound)
The following tables summarize the reported anticancer effects of pinoresinol on various cancer cell lines. It is hypothesized that this compound may exhibit similar activities, which can be verified using the protocols provided below.
Table 1: Cytotoxicity of Pinoresinol against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| SKBr3 | Breast Cancer | Not explicitly stated, but showed significant decrease in cell viability | 72 | [2][3] |
| HCT116 (p53 proficient) | Colon Cancer | Effective at 0.2 µM (in EVOO extract) | Not specified | [4] |
| RKO (p53 proficient) | Colon Cancer | Effective at 0.2 µM (in EVOO extract) | Not specified | [4] |
| SW480 (p53 mutant) | Colon Cancer | Less effective | Not specified | [4] |
| HCT116 (p53-/-) | Colon Cancer | Less effective | Not specified | [4] |
| MCF7 | Breast Cancer | Showed cytotoxic activity | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | Showed cytotoxic activity | Not specified | [5] |
Table 2: Apoptotic and Cell Cycle Effects of Pinoresinol
| Cell Line | Effect | Observations | Concentration | Reference |
| SKBr3 | Induction of Apoptosis | Significant increase in apoptosis in a concentration-dependent manner. Overexpression of pro-apoptotic genes (TP53, CDKN1A, BAX) and underexpression of anti-apoptotic gene (BCL-2).[3] | Concentration-dependent | [3] |
| HCT116 (p53 proficient) | Induction of Apoptosis | Increased apoptosis observed. | 200 nM (in EVOO extract) | [4] |
| RKO (p53 proficient) | Induction of Apoptosis | Increased apoptosis observed. | 200 nM (in EVOO extract) | [4] |
| HCT116 (p53 proficient) | Cell Cycle Arrest | G2/M arrest. | 200 nM (in EVOO extract) | [4] |
| RKO (p53 proficient) | Cell Cycle Arrest | G2/M arrest. | 200 nM (in EVOO extract) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Experimental Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[6]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting the expression levels of specific proteins involved in cancer-related signaling pathways that may be modulated by this compound. Based on the literature for pinoresinol and other lignans, the PI3K/Akt and MAPK pathways are potential targets.[7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-p38, p38, Bcl-2, Bax, Cyclin B1, cdc2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired times.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Potential Signaling Pathways to Investigate for this compound
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of the anticancer properties of this compound. By utilizing these standardized cell-based assays, researchers can effectively assess its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, the suggested signaling pathways provide a rational basis for mechanistic studies. It is crucial to establish the specific effects of this compound through rigorous experimentation, as the data from related compounds like pinoresinol serve as a preliminary guide.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
Protocols for Dissolving Massoniresinol for Biological Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of Massoniresinol, a lignan of interest for various biological assays. The information is intended to guide researchers in preparing this compound solutions for consistent and reliable experimental results.
Introduction
This compound is a naturally occurring lignan found in several plant species. Lignans are a class of polyphenolic compounds that have garnered significant interest for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Proper dissolution of this compound is a critical first step for in vitro and in vivo studies to ensure accurate and reproducible data. Due to the hydrophobic nature of many lignans, selecting an appropriate solvent and following a standardized protocol is essential.
Solubility of this compound
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High (likely ≥ 50 mg/mL) | Recommended for stock solutions. The use of fresh, anhydrous DMSO is advised as it is hygroscopic and absorbed moisture can reduce solubility.[4] |
| Ethanol | Moderate | Can be used as a solvent for stock solutions. |
| Methanol | Moderate | Can be used as a solvent for stock solutions. |
| Water | Low | This compound is expected to have poor solubility in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low | Not recommended for initial dissolution. |
Experimental Protocols
The following protocols provide a general guideline for the preparation of this compound solutions for use in biological assays, particularly cell-based assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 392.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 392.4 g/mol * 1000 mg/g = 3.924 mg
-
-
Weigh this compound: Accurately weigh 3.924 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, gentle warming in a water bath at 37°C for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare working solutions. It is crucial to minimize the final DMSO concentration in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%, and preferably ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentrations: For example, you may want to test this compound at final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
-
Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes of the stock solution, it is often convenient to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in cell culture medium.
-
Prepare final working solutions:
-
For a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (final DMSO concentration: 0.1%).
-
For a 50 µM working solution: Add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium (final DMSO concentration: 0.5%).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the same final volume of cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Mix and Apply: Gently mix the working solutions by pipetting up and down. Add the appropriate volume of the working solution to your cell culture plates.
Visualization of Protocols and Pathways
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound solution preparation.
Putative Signaling Pathway Modulated by Lignans
Lignans, including this compound, are known to modulate various signaling pathways. One of the well-studied mechanisms is their interaction with estrogen signaling, which can subsequently influence other pathways like the MAPK/Erk and PI3K/Akt pathways.
Caption: Lignan-modulated signaling pathways.
References
- 1. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Analysis of Massoniresinol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Massoniresinol is a lignan found in various plant species, including Pinus massoniana, Abies spectabilis, and Illicium burmanicum.[1][2] Lignans as a class of polyphenols are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and cytotoxic effects.[3][4] The development of robust and validated analytical methods for the quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
These application notes provide a comprehensive overview of the analytical methodologies for the extraction, separation, and quantification of this compound from plant matrices. The protocols are based on established techniques for lignan analysis, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Sample Preparation and Extraction
The choice of extraction method is critical for the efficient recovery of this compound from the plant matrix. Several techniques can be employed, with the selection depending on the nature of the plant material and the available equipment.
1.1. General Sample Pre-treatment:
-
Drying: Plant materials (e.g., leaves, bark, roots) should be dried to a constant weight to ensure accurate quantification. Air-drying or freeze-drying are common methods.[4]
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.
1.2. Extraction Solvents:
-
Methanol, ethanol, acetonitrile, acetone, and their aqueous mixtures are commonly used for the extraction of lignans.[4]
-
For this compound, which is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, a polar solvent system is recommended for initial extraction from the plant matrix.[2]
1.3. Extraction Techniques:
-
Ultrasonic-Assisted Extraction (UAE): This is an efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Protocol:
-
Weigh 1.0 g of powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase for analysis.
-
-
-
Soxhlet Extraction: A classical and exhaustive extraction method.
-
Protocol:
-
Place a thimble containing 5.0 g of powdered plant material into a Soxhlet extractor.
-
Add 250 mL of methanol to the distillation flask.
-
Extract for 6-8 hours at the boiling point of the solvent.
-
Cool the extract and evaporate the solvent to dryness.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
-
Alkaline Methanolic Extraction: This method can improve the extraction yield of lignans.[1][2][5][6]
-
Protocol:
-
To 1.0 g of powdered plant material, add 20 mL of 1 M NaOH in 50% methanol.
-
Heat at 60°C for 2 hours with occasional vortexing.
-
Cool the mixture and neutralize with hydrochloric acid.
-
Proceed with liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic phase and reconstitute the residue.
-
-
UPLC-MS/MS Quantification of this compound
UPLC-MS/MS is the preferred method for the sensitive and selective quantification of this compound due to its high resolution and ability to perform tandem mass spectrometry.[7][8]
2.1. Chromatographic Conditions (Representative for Lignans):
| Parameter | Condition |
| Column | Acquity UPLC® HSS T3 (1.8 μm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 5 min, hold at 90% B for 2 min, return to 10% B over 0.5 min, and equilibrate for 2.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
2.2. Mass Spectrometry Conditions (Representative for Lignans):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be optimized for this compound (precursor ion [M-H]⁻) |
2.3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)).[9][10][11][12]
Data Presentation
The following tables summarize representative quantitative data for the analysis of lignans, which can be used as a benchmark for the development of a specific method for this compound.
Table 1: Representative Performance Characteristics of LC-MS/MS Methods for Lignan Quantification. [2][6]
| Parameter | Secoisolariciresinol | Matairesinol | Lariciresinol | Pinoresinol |
| Linearity Range (µg/mL) | 0.01 - 1.0 | 0.01 - 1.0 | 0.01 - 1.0 | 0.01 - 1.0 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| LOD (µ g/100g dry weight) | 4 | 6 | 10 | 8 |
| LOQ (µ g/100g dry weight) | 12 | 18 | 30 | 24 |
| Recovery (%) | 73 - 123 | 51 - 123 | 73 - 123 | 73 - 123 |
| Intra-day Precision (%RSD) | < 15 | < 15 | < 15 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 15 | < 15 | < 15 |
Table 2: Representative HPLC-UV Method Validation Parameters for Lignan Analysis. [5][10][11][12][13]
| Parameter | Deoxypodophyllotoxin | Yatein |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| LOD (µg/mL) | 0.1 | 0.3 |
| LOQ (µg/mL) | 0.3 | 0.9 |
| Accuracy (% Recovery) | 98 - 102 | 97 - 103 |
| Precision (%RSD) | < 2 | < 2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Postulated Anti-inflammatory Signaling Pathway of this compound
While the specific signaling pathways of this compound are not yet fully elucidated, based on the known anti-inflammatory activities of related lignans like Matairesinol and Pinoresinol, a plausible mechanism involves the modulation of the NF-κB and MAPK signaling pathways.[1][3][5][14]
Caption: Postulated anti-inflammatory action of this compound.
Conclusion
The analytical methods and protocols outlined in these application notes provide a robust framework for the quantification of this compound in plant extracts. The UPLC-MS/MS method, in particular, offers the high sensitivity and selectivity required for accurate determination in complex matrices. The provided validation parameters for related lignans serve as a useful reference for establishing a specific and reliable analytical procedure for this compound. Further research into the specific biological signaling pathways of this compound will be beneficial for a more complete understanding of its pharmacological effects.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Massoniresinol Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Massoniresinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate. When preparing stock solutions, it is advisable to first dissolve this compound in an appropriate organic solvent before further dilution into aqueous buffers.
Q3: Why is my this compound precipitating when I dilute my DMSO stock solution in an aqueous buffer?
A3: This is a common issue for poorly water-soluble compounds. When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer, the percentage of the organic solvent decreases significantly. This change in the solvent environment can cause the compound to precipitate out of the solution, as its solubility limit in the final aqueous-organic mixture is exceeded. To mitigate this, consider using a lower concentration of the DMSO stock, increasing the final percentage of DMSO in the aqueous solution (if experimentally permissible), or employing one of the solubility enhancement techniques described in the troubleshooting guide below.
Q4: Can I heat the aqueous solution to dissolve more this compound?
A4: While gentle warming can sometimes help dissolve compounds, it is generally not recommended for this compound without prior stability studies. Lignans can be sensitive to high temperatures, which may lead to degradation. If you choose to warm the solution, use a controlled temperature water bath and do not exceed 37°C. It is crucial to confirm the stability of this compound under these conditions using an appropriate analytical method, such as HPLC.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides several methods to improve the solubility of this compound in aqueous solutions. The choice of method will depend on the specific experimental requirements, including the desired final concentration and the tolerance of the experimental system for various excipients.
Table 1: Comparison of Solubility Enhancement Techniques for this compound
| Technique | Principle | Expected Solubility Enhancement | Advantages | Potential Issues |
| Co-solvents | Increasing the polarity of the aqueous solution with a water-miscible organic solvent. | Moderate to High | Simple to implement, readily available solvents. | The organic solvent may interfere with biological assays. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin. | High | Biocompatible, can improve stability. | Requires optimization of cyclodextrin type and molar ratio. |
| Nanosuspension | Reducing the particle size of this compound to the nanometer range, thereby increasing the surface area for dissolution. | Very High | Applicable to compounds insoluble in both aqueous and organic media, can improve bioavailability. | Requires specialized equipment (e.g., homogenizer, sonicator), potential for particle aggregation. |
| pH Adjustment | Ionizing the phenolic hydroxyl groups of this compound in alkaline conditions to increase its solubility. | Moderate | Simple and cost-effective. | Only effective at pH values above the pKa of the phenolic groups; pH change may not be suitable for all experiments. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes the use of a co-solvent system to improve the solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare a concentrated stock solution of this compound: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Prepare co-solvent/aqueous buffer mixtures: Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of DMSO, EtOH, PG, or PEG 400).
-
Dilute the this compound stock solution: Add a small aliquot of the this compound stock solution to the co-solvent/aqueous buffer mixtures to achieve the desired final concentration.
-
Mix thoroughly: Vortex the solution for 30 seconds and then stir using a magnetic stirrer for 15-30 minutes at room temperature.
-
Observe for precipitation: Visually inspect the solution for any signs of precipitation. For a more accurate assessment, measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
Troubleshooting:
-
Precipitation still occurs: Increase the percentage of the co-solvent in the final solution or try a different co-solvent.
-
Co-solvent interferes with the assay: Test the effect of the co-solvent alone on your experimental system to determine the maximum tolerable concentration.
Protocol 2: Cyclodextrin Complexation of this compound
This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer (lyophilizer)
Procedure:
-
Determine the molar ratio: Start with a 1:1 molar ratio of this compound to cyclodextrin.
-
Dissolve cyclodextrin: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle warming (up to 37°C) can be applied to aid dissolution.
-
Add this compound: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Complexation: Stir the mixture at room temperature for 24-48 hours. The solution may appear slightly opalescent.
-
Lyophilization: Freeze the solution and then lyophilize it for 48 hours to obtain a dry powder of the this compound-cyclodextrin complex.
-
Reconstitution: The lyophilized powder can be reconstituted in the desired aqueous buffer to the target concentration.
Troubleshooting:
-
Low solubility enhancement: Increase the molar ratio of cyclodextrin to this compound (e.g., 1:2 or 1:5).
-
Compound degradation: Ensure the temperature during the process does not exceed 37°C.
Protocol 3: Preparation of a this compound Nanosuspension
This protocol describes a precipitation-ultrasonication method for preparing a this compound nanosuspension.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
A stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.2% w/v Polysorbate 80 (Tween 80) in deionized water)
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Dissolve this compound: Dissolve this compound in the organic solvent to create the organic phase.
-
Prepare the aqueous phase: Use the stabilizer solution as the aqueous phase.
-
Precipitation: Slowly inject the organic phase into the aqueous phase under constant stirring. This compound will precipitate as fine particles.
-
Sonication: Immediately subject the suspension to high-power probe sonication in an ice bath to reduce the particle size. Sonicate for 10-20 minutes with cycles of sonication and rest to prevent overheating.
-
Solvent removal: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size and distribution using dynamic light scattering (DLS).
Troubleshooting:
-
Large particle size: Increase sonication time or power. Optimize the stabilizer concentration.
-
Particle aggregation upon storage: Ensure adequate stabilizer concentration and store at 4°C. Consider adding a cryoprotectant (e.g., trehalose) if freeze-drying for long-term storage.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the decision-making process for addressing this compound solubility issues.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on the activity of the structurally similar lignan, Matairesinol.
Caption: Proposed mechanism of this compound's anti-inflammatory action via AMPK, MAPK, and NF-κB pathways.
References
Technical Support Center: Optimization of Mobile Phase for Massoniresinol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Massoniresinol using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on mobile phase optimization and its impact on chromatographic results.
Question: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the likely causes and how can I fix it?
Answer:
Poor peak shape is a common issue in HPLC analysis. Here are the potential causes and solutions:
-
Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid. This will suppress the ionization of the silanol groups and minimize these secondary interactions.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte may exist, resulting in peak broadening or splitting.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds, a lower pH is generally preferred, while a higher pH is better for basic compounds.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Contamination: A contaminated guard column or analytical column can also cause peak distortion.
-
Solution: First, try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the problem persists, the analytical column may need to be cleaned or replaced.
-
Question: My retention time for this compound is shifting between injections. What could be the problem?
Answer:
Retention time instability can compromise the reliability of your results. Here are the common causes and their solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (at least 10-20 column volumes) before starting your analytical run.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. Ensure accurate and consistent measurements when preparing the mobile phase.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and retention time shifts.
-
Solution: Check the pump for any visible leaks. If the pressure is fluctuating, the check valves may need to be cleaned or replaced.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Question: I am not getting good resolution between this compound and other components in my sample. How can I improve the separation?
Answer:
Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the separation.
-
Adjusting the Organic Solvent Ratio: Changing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact resolution.
-
Solution: If using a gradient elution, try adjusting the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks. For isocratic elution, systematically vary the organic solvent percentage to find the optimal composition.
-
-
Changing the Organic Solvent: Acetonitrile and methanol have different selectivities.
-
Solution: If you are using acetonitrile, try switching to methanol, or vice versa. This can sometimes dramatically improve the resolution between co-eluting peaks.
-
-
Modifying the Mobile Phase pH: As mentioned earlier, pH can affect the retention of ionizable compounds.
-
Solution: Experiment with different pH values of the aqueous portion of your mobile phase to see if it improves the separation between this compound and interfering peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis by reversed-phase HPLC?
A typical starting mobile phase for the analysis of lignans like this compound on a C18 column is a gradient of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A scouting gradient, for instance, from 10% to 90% organic solvent over 20-30 minutes, is a good starting point for method development.
Q2: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?
Both acetonitrile and methanol can be used for the analysis of lignans. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides better peak shapes. However, methanol can offer different selectivity and may be more effective at separating this compound from specific matrix components. The choice between the two often comes down to empirical testing to see which provides the better chromatographic performance for your specific sample.
Q3: Why is it important to add an acid to the mobile phase for this compound analysis?
Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase serves two main purposes. First, it helps to control the pH of the mobile phase, which is crucial for consistent retention of ionizable compounds. Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing.
Q4: Can I use a phosphate buffer in my mobile phase for LC-MS analysis of this compound?
It is generally not recommended to use non-volatile buffers like phosphate buffers for LC-MS analysis. These buffers can precipitate in the mass spectrometer's ion source, leading to contamination and a significant decrease in sensitivity. For LC-MS applications, it is best to use volatile mobile phase modifiers such as formic acid, acetic acid, or ammonium formate.
Data Presentation
The following table provides an illustrative example of how changes in the mobile phase composition can affect key chromatographic parameters in the analysis of this compound. Please note that this is a generalized example, and optimal conditions should be determined experimentally.
| Mobile Phase Composition (A: 0.1% Formic Acid in Water, B: Acetonitrile) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from nearest peak) |
| 40% B | 12.5 | 1.8 | 1.2 |
| 50% B | 8.2 | 1.3 | 1.8 |
| 60% B | 5.1 | 1.1 | 1.6 |
| 50% Methanol instead of Acetonitrile | 9.5 | 1.4 | 2.1 |
Experimental Protocols
Below is a general experimental protocol for the simultaneous determination of several lignans, including this compound, from a plant matrix, adapted from methods for analyzing Forsythia suspensa.
1. Sample Preparation
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 25 mL of 70% methanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-25 min: 30-50% B
-
25-30 min: 50-70% B
-
Hold at 70% B for 5 min
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
3. UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Negative ESI
-
MRM Transitions: Specific precursor and product ions for this compound would need to be determined by infusing a standard solution.
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: General experimental workflow for the analysis of this compound from plant matrices.
Preventing degradation of Massoniresinol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Massoniresinol during storage and experimentation.
Troubleshooting Guides
Problem: Unexpectedly low quantification of this compound in a stored sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Oxidative Degradation | 1. Was the sample stored in an oxygen-permeable container? 2. Was the container headspace filled with inert gas? 3. Was the sample exposed to light, which can catalyze oxidation? | 1. Store this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use amber vials or wrap containers in aluminum foil to protect from light. 3. Consider adding an antioxidant, but verify compatibility and potential interference with downstream applications. |
| Hydrolytic Degradation | 1. What is the pH of the storage solvent? this compound, like other lignans, is more susceptible to hydrolysis under alkaline conditions. 2. Was the sample exposed to high humidity? | 1. Store this compound in a neutral or slightly acidic (pH 4-6) buffered solution. 2. If stored as a solid, ensure the container is tightly sealed and consider using a desiccant. |
| Thermal Degradation | 1. At what temperature was the sample stored? Elevated temperatures accelerate degradation. 2. Has the sample undergone multiple freeze-thaw cycles? | 1. For long-term storage, keep this compound at -20°C or below. 2. For short-term storage, refrigeration (2-8°C) is recommended. 3. Aliquot samples to avoid repeated freeze-thaw cycles. |
| Photodegradation | 1. Was the sample exposed to direct sunlight or fluorescent lighting for extended periods? | 1. Always store this compound in light-protecting containers (e.g., amber vials). 2. Conduct experiments under subdued lighting conditions when possible. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound degradation?
The primary factors leading to the degradation of this compound, a phenolic compound, are exposure to oxygen (oxidation), light (photodegradation), high temperatures (thermal degradation), and non-neutral pH (hydrolysis).[1][2] These factors can act individually or synergistically to reduce the purity and potency of the compound over time.
2. What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, -20°C or -80°C is recommended. For short-term use, store at 2-8°C.
-
Light: Protect from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert gas like nitrogen or argon to minimize oxidation.
-
Form: Storing the compound as a dry solid is generally preferable to in-solution. If in solution, use a slightly acidic, degassed buffer.
3. How can I monitor the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of stored samples will allow you to quantify the remaining parent compound and detect the emergence of any degradants.
4. What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented in the public domain, based on the degradation of similar lignans like pinoresinol and secoisolariciresinol diglucoside, the expected degradation pathways likely involve oxidation of the phenolic rings and hydrolysis of ether linkages.[2][3] This could lead to the formation of smaller phenolic compounds, quinones, and other oxidized species. Mass spectrometry is a powerful tool for identifying these degradation products.[4][5]
5. How does pH affect the stability of this compound in solution?
Lignans, including likely this compound, are generally more stable in acidic to neutral pH conditions.[3] Alkaline conditions can promote the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation and hydrolysis. Therefore, it is advisable to prepare and store this compound solutions in buffers with a pH between 4 and 6.
Quantitative Data Summary
The following tables provide hypothetical quantitative data based on forced degradation studies of a related lignan, Secoisolariciresinol Diglucoside (SDG), to illustrate potential degradation rates for this compound under various stress conditions. These values should be used as a general guide, and it is recommended to perform specific stability studies for this compound in your experimental matrix. The degradation is assumed to follow first-order kinetics.[1][3]
Table 1: Effect of Temperature on this compound Degradation (Assumed storage in a neutral, degassed buffer, protected from light for 30 days)
| Temperature (°C) | Remaining this compound (%) | Degradation Rate Constant (k) (day⁻¹) |
| -20 | >99 | <0.0001 |
| 4 | 98.5 | 0.0005 |
| 25 | 92.3 | 0.0027 |
| 40 | 85.2 | 0.0053 |
Table 2: Effect of pH on this compound Degradation (Assumed storage at 25°C in a degassed buffer, protected from light for 30 days)
| pH | Remaining this compound (%) | Degradation Rate Constant (k) (day⁻¹) |
| 4.0 | 95.1 | 0.0017 |
| 7.0 | 92.3 | 0.0027 |
| 9.0 | 82.7 | 0.0063 |
Table 3: Effect of Oxidative Stress on this compound Degradation (Assumed storage at 25°C in a neutral buffer, protected from light for 24 hours)
| Hydrogen Peroxide Conc. (%) | Remaining this compound (%) |
| 0 (Control) | 99.9 |
| 0.1 | 96.2 |
| 1.0 | 88.4 |
| 3.0 | 75.3 |
Table 4: Effect of Photostability on this compound Degradation (Assumed exposure to ICH-compliant light source at 25°C for 48 hours)
| Condition | Remaining this compound (%) |
| Dark Control | >99 |
| Exposed (Solid) | 97.8 |
| Exposed (in Solution) | 94.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphate or acetate buffer solutions (pH 4, 7, and 9)
-
Amber HPLC vials
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound and a solution of this compound at 80°C for 48 hours.
-
Photodegradation: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample in the dark.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic degradation products. A suggested starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 280 nm) and use the PDA to check for peak purity.
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation of the (+)-Pinoresinol-Mineralizing Pseudomonas sp. Strain SG-MS2 and Elucidation of Its Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis kinetics of secoisolariciresinol diglucoside oligomers from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Sequencing of Lignin Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of Massoniresinol from co-eluting compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Massoniresinol, particularly when encountering issues with co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in HPLC, and how can I identify it?
A1: Peak co-elution occurs when two or more compounds elute from the chromatography column at or near the same time, resulting in overlapping peaks.[1] This can lead to inaccurate quantification and identification. Signs of co-elution include asymmetrical peaks, peak shoulders (a discontinuity in the peak shape), or broader-than-expected peaks.[2][3] For confirmation, a Diode Array Detector (DAD) can perform peak purity analysis by comparing UV-Vis spectra across the peak; differing spectra indicate impurity.[2][3] Similarly, a Mass Spectrometer (MS) can detect different mass-to-charge ratios (m/z) across the peak, confirming the presence of multiple compounds.[2]
Q2: My this compound peak is co-eluting with an unknown impurity. What is the first step I should take?
A2: The first and most common step is to modify the mobile phase composition.[1][4] Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can alter the polarity and improve separation.[5] For ionizable compounds, adjusting the pH of the mobile phase can significantly change the retention and selectivity.[6] Often, a simple adjustment of the solvent gradient or a switch to isocratic elution can resolve the issue.[5]
Q3: I've tried modifying the mobile phase, but the resolution is still poor. What's next?
A3: If mobile phase optimization is insufficient, the next most powerful tool is to change the stationary phase, i.e., the HPLC column.[1] The chemistry of the stationary phase is a primary driver of the separation mechanism. For lignans like this compound, which have a relatively high polarity, using C8 or other polar-functionalized stationary phases can provide better retention and separation efficiency compared to the more common C18 columns.[7][8]
Q4: Can changing the temperature or flow rate improve my separation?
A4: Yes, both can influence resolution, though usually to a lesser extent than mobile phase or stationary phase changes. Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the analysis time. Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[4] Increasing the temperature can sometimes improve peak shape and efficiency, but its effect on selectivity can vary.
Q5: Are there more advanced chromatographic techniques if standard HPLC fails?
A5: For highly complex samples where one-dimensional HPLC is insufficient, comprehensive two-dimensional liquid chromatography (LCxLC) is a powerful option.[9] This technique uses two columns with different separation mechanisms (e.g., a non-polar and a polar stationary phase) to significantly increase peak capacity and resolve co-eluting compounds.[9] Supercritical Fluid Chromatography (SFC) has also been shown to be an efficient method for the separation of lignans.[7][8]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Peaks
This guide provides a logical workflow for troubleshooting and enhancing the resolution of this compound.
Caption: Troubleshooting workflow for enhancing chromatographic resolution.
Data Presentation
The choice of chromatographic conditions significantly impacts the separation of lignans. The following table summarizes typical parameters and their effects.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale for Lignan Separation |
| Stationary Phase | C18 (Octadecyl) | C8 (Octyl) | Polar-Functionalized (e.g., PFP) | Lignans are often highly polar; C8 or polar-functionalized phases can offer better retention and different selectivity compared to the standard C18.[7][8] |
| Mobile Phase (Organic) | Acetonitrile | Methanol | - | Acetonitrile and methanol have different solvent strengths and can provide different selectivities for phenolic compounds.[6] |
| Mobile Phase (Aqueous) | Water with 0.1% Formic Acid | Buffered Solution (e.g., Phosphate) | Water | An acidic modifier like formic acid is commonly used to improve peak shape for phenolic compounds. Buffers maintain a constant pH, which is critical for reproducible separation of ionizable analytes.[4] |
| Elution Mode | Gradient | Isocratic | - | Gradient elution is ideal for complex samples containing compounds with a wide range of polarities, while isocratic elution is simpler and can be sufficient for less complex mixtures.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced Resolution
This protocol outlines a systematic approach to optimizing the mobile phase to separate this compound from a co-eluting compound using reverse-phase HPLC.
Objective: To achieve baseline resolution (Rs > 1.5) between this compound and co-eluting peaks.
Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Gradient: Start at 30% B, increase to 70% B over 20 minutes.
-
Detection: UV at 280 nm
Optimization Steps:
-
Establish Baseline: Run your sample with the initial method to confirm the co-elution and record the chromatogram.
-
Modify Gradient Slope:
-
Make the gradient shallower to increase the separation window. For example, extend the gradient time from 20 minutes to 30 minutes for the same change in solvent composition.
-
This decreases the rate of change in mobile phase strength, allowing more time for differential migration along the column.
-
-
Change Organic Solvent:
-
Prepare a new Mobile Phase B using Methanol instead of Acetonitrile.
-
Re-run the analysis. Methanol has a different selectivity ("the third corner" of the solvent selectivity triangle) and can alter the elution order or spacing of peaks.[6]
-
-
Adjust pH (if applicable):
-
If your compounds are ionizable, pH can have a strong effect on retention.
-
Prepare Mobile Phase A with a buffer at a different pH (e.g., phosphate buffer at pH 3.0). Ensure the chosen pH is compatible with your column's stability range.[4]
-
Equilibrate the column thoroughly with the new mobile phase before injecting the sample.
-
-
Evaluate Results: After each modification, inject a standard mixture and compare the chromatogram to the baseline. Note any changes in retention times, peak shape, and, most importantly, the resolution between the peaks of interest.
Caption: The basic principle of separating compounds in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Massoniresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of massoniresinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[3]
Q2: I am observing low signal intensity for this compound in my plasma samples. Could this be due to matrix effects?
A2: Yes, low signal intensity, particularly ion suppression, is a common manifestation of matrix effects, especially in complex biological matrices like plasma.[1] Phospholipids are often a major cause of ion suppression in plasma samples.[1] To confirm if matrix effects are the cause, you can perform a post-extraction addition experiment. This involves comparing the signal of this compound in a clean solvent to its signal in a spiked, extracted blank plasma sample. A lower signal in the plasma matrix confirms ion suppression.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for lignans like this compound in plasma?
A3: Improving sample preparation is a primary strategy to combat matrix effects.[1] For lignans and other phenolic compounds in plasma, common and effective techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is used to precipitate and remove the bulk of proteins.[2][4]
-
Liquid-Liquid Extraction (LLE): This technique uses an immiscible organic solvent to extract this compound from the aqueous plasma, leaving many interfering substances behind.[5]
-
Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain and then elute this compound, providing a cleaner extract compared to PPT.[5]
The choice of method depends on the required level of cleanliness and the concentration of this compound in your samples.
Q4: Can I use an internal standard to correct for matrix effects?
A4: Yes, using an appropriate internal standard (IS) is a highly recommended strategy to compensate for matrix effects.[1] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, and will therefore be affected by the matrix in the same way as the analyte.[1] If a SIL-IS is not available, a structurally similar compound (an analogue) can be used, but it may not compensate for matrix effects as effectively.
Q5: How can I optimize my chromatographic method to reduce matrix effects?
A5: Chromatographic optimization aims to separate this compound from co-eluting matrix components. Strategies include:
-
Gradient Elution: Modifying the mobile phase gradient to better resolve this compound from interfering peaks.
-
Column Chemistry: Trying different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Modifiers: Adding modifiers like formic acid or ammonium acetate to the mobile phase can improve peak shape and resolution. A study on pinoresinol diglucoside, a similar lignan, utilized a mobile phase of 10mM ammonium acetate-methanol-acetic acid.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting interferences, column degradation, inappropriate mobile phase pH. | 1. Optimize the chromatographic gradient to better separate this compound from interferences. 2. Check the column's performance with a standard; replace if necessary. 3. Adjust the mobile phase pH. For phenolic compounds, an acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples, inconsistent sample preparation. | 1. Implement the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 2. Ensure your sample preparation protocol is robust and consistently applied to all samples. Automating sample preparation can improve precision. |
| Low Analyte Recovery | Inefficient extraction, analyte degradation during sample processing. | 1. Evaluate different sample preparation techniques (PPT, LLE, SPE) to find the one with the best recovery for this compound. 2. For lignans, which can be present as glycosides, an enzymatic hydrolysis step may be necessary to release the aglycone before extraction.[6] 3. Minimize sample processing time and keep samples on ice to prevent degradation. |
| Signal Suppression or Enhancement | Co-eluting endogenous matrix components (e.g., phospholipids, salts). | 1. Improve sample cleanup using a more selective method like SPE. 2. Modify the LC method to chromatographically separate this compound from the suppression/enhancement zone. A post-column infusion experiment can identify these zones. 3. Dilute the sample extract to reduce the concentration of interfering components, if sensitivity allows. |
Quantitative Data on Matrix Effects
The following tables provide examples of recovery and matrix effect data for lignans and related phenolic compounds in biological and food matrices. This data illustrates the variability of matrix effects and the impact of different sample preparation methods.
Table 1: Recovery of Lignans in Different Food Matrices
| Analyte | Matrix | Sample Preparation | Mean Recovery (%) |
| Matairesinol | Bread | Alkaline Methanolic Extraction + Enzymatic Hydrolysis + Ether Extraction | 51-55 |
| Secoisolariciresinol | Bread | Alkaline Methanolic Extraction + Enzymatic Hydrolysis + Ether Extraction | 73-123 |
| Lariciresinol | Bread | Alkaline Methanolic Extraction + Enzymatic Hydrolysis + Ether Extraction | 73-123 |
| Pinoresinol | Bread | Alkaline Methanolic Extraction + Enzymatic Hydrolysis + Ether Extraction | 73-123 |
Data adapted from a study on the analysis of plant lignans in foods. The lower recovery of matairesinol in bread highlights the significant and analyte-dependent nature of matrix effects.[6]
Table 2: Recovery of Phenolic Acids from Rat Plasma, Urine, and Liver
| Analyte | Plasma Recovery (%) | Urine Recovery (%) | Liver Recovery (%) |
| Caffeic acid | 95 | 96 | 75 |
| Ferulic acid | 98 | 98 | 80 |
| p-Coumaric acid | 97 | 97 | 78 |
| Vanillic acid | 92 | 93 | 65 |
| Protocatechuic acid | 90 | 91 | 60 |
This table, adapted from a study on phenolic acids, demonstrates how recovery, and thus the extent of matrix effects, can vary significantly between different biological matrices.[7]
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is adapted from a method for the analysis of the lignan pinoresinol diglucoside in rat plasma.[4]
-
Sample Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract a blank plasma sample (without any analyte or IS) using the chosen sample preparation protocol (e.g., Protocol 1).
-
Prepare Spiked Matrix Sample: Spike the blank matrix extract with a known concentration of this compound and the internal standard.
-
Prepare Neat Solution: Prepare a solution of this compound and the internal standard in the reconstitution solvent at the same concentration as the spiked matrix sample.
-
Analyze Samples: Analyze both the spiked matrix sample and the neat solution by LC-MS/MS.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Massoniresinol Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the purification of Massoniresinol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial key considerations when scaling up this compound purification from a lab-scale process?
When moving from a laboratory to a larger scale, it is crucial to re-evaluate and optimize several factors. The primary goal is to increase production volume without compromising purity and yield. Key considerations include:
-
Method Selection: While lab-scale purification of this compound often involves techniques like silica gel chromatography, Sephadex LH-20, and preparative HPLC, these may not be economically viable or scalable for industrial production.[1][2] Alternative methods such as macroporous resin chromatography should be considered for initial purification steps.
-
Resin and Solvent Costs: The cost of chromatography resins and solvents can become prohibitive at larger scales. It is important to select cost-effective materials that are available in large quantities.[3]
-
Process Time and Throughput: The overall processing time, including column packing, running, and regeneration, needs to be minimized to maximize throughput.
-
Equipment and Infrastructure: Ensure that the available equipment (e.g., columns, pumps, filtration systems) can handle the increased volumes and pressures associated with the scaled-up process.[4]
-
Regulatory Compliance: For pharmaceutical applications, all materials and processes must comply with Good Manufacturing Practice (GMP) guidelines.[4]
Q2: Which chromatographic techniques are most promising for large-scale this compound purification?
For large-scale purification, a multi-step approach is often necessary. A potential workflow could involve:
-
Initial Capture and Enrichment with Macroporous Resins: Macroporous adsorption resins (e.g., AB-8, X-5, D101) are effective for the initial capture of lignans from crude extracts.[5][6][7] They offer high adsorption capacity and can be regenerated and reused, making them cost-effective for industrial applications.
-
Intermediate Purification with Polyamide Resins: Polyamide resin chromatography can be used to further purify the lignan-rich fraction obtained from the macroporous resin step.[5] This step helps in removing pigments and other polar impurities.
-
Final Polishing with Reversed-Phase Chromatography: For achieving high purity, a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) may be required. However, due to the high cost, this should be reserved for the final step when the volume of the product is significantly reduced.
Q3: How do I translate my small-scale chromatography parameters to a larger scale?
The most common strategy for scaling up chromatography is to maintain the bed height and linear flow rate of the mobile phase while increasing the column diameter.[3][8] This ensures that the residence time of the compound on the column remains constant, leading to a similar separation profile. Other parameters like buffer composition and pH should also be kept consistent.[3]
Troubleshooting Guide
Problem 1: Low recovery of this compound after scaling up.
| Possible Cause | Troubleshooting Step |
| Incomplete Elution | Optimize the elution solvent composition and volume. For macroporous and polyamide resins, a gradient elution of ethanol in water is often effective.[5][6] |
| Irreversible Adsorption | The resin may be binding the this compound too strongly. Consider a resin with a different selectivity or a stronger elution solvent. |
| Degradation of this compound | Lignans are generally stable at temperatures below 100°C, but prolonged exposure to harsh pH conditions or high temperatures during processing could lead to degradation.[1] Monitor temperature and pH throughout the process. |
| Channeling in the Column | Poor column packing can lead to channeling, where the solvent and sample bypass parts of the resin bed.[3] Ensure the column is packed uniformly. |
Problem 2: Purity of this compound is lower than expected.
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities | The selected chromatographic method may not be providing sufficient resolution. Consider adding an additional purification step with a different separation mechanism (e.g., ion exchange if applicable, or a different type of reversed-phase column). |
| Overloading the Column | Loading too much sample onto the column can lead to broad peaks and poor separation. Determine the optimal loading capacity of your column at the larger scale. |
| Inefficient Fraction Collection | The fraction collection parameters may need to be adjusted for the larger scale. Use a detector to monitor the elution profile and collect fractions more precisely. |
Problem 3: High backpressure in the chromatography system.
| Possible Cause | Troubleshooting Step |
| Clogged Frit or Tubing | Particulates in the sample or mobile phase can clog the system. Ensure your sample and solvents are filtered before use. |
| Resin Compression | At larger scales, the weight of the resin bed can cause compression, leading to increased backpressure. Use resins with good mechanical stability.[3] |
| High Flow Rate | The flow rate may be too high for the packed column. Reduce the flow rate and monitor the pressure. |
Data Presentation
Table 1: Comparison of Macroporous Resins for Lignan Purification
| Resin Type | Adsorption Capacity (mg/g resin) | Desorption Rate (%) | Purity of Total Lignans (%) |
| X-5 | 25.8 | 92.3 | 85.5[7] |
| D101 | 22.1 | 88.5 | Not specified |
| AB-8 | 28.4 | 95.1 | 73.5[5] |
Table 2: Influence of Column Diameter-to-Height Ratio on Lignan Purity
| Resin Type | Diameter-to-Height Ratio | Purity of Total Lignans (%) |
| AB-8 Resin | 1:5 | 68.14 ± 1.50[5] |
| 1:7 | 73.45 ± 1.86[5] | |
| 1:10 | 59.13 ± 2.49[5] | |
| Polyamide Resin | 1:2 | 43.12 ± 2.37[5] |
| 1:3 | 51.73 ± 0.48[5] | |
| 1:4 | 40.74 ± 2.38[5] |
Experimental Protocols
Protocol 1: Large-Scale this compound Enrichment using Macroporous Resin Chromatography
-
Preparation of Crude Extract: Extract the plant material containing this compound with a suitable solvent (e.g., 70-95% ethanol). Concentrate the extract under reduced pressure to obtain a crude extract.[1]
-
Column Preparation: Pack a column of appropriate size with AB-8 macroporous resin. The column diameter-to-height ratio should be optimized, with a starting point of 1:7.[5] Equilibrate the column with deionized water.
-
Sample Loading: Dissolve the crude extract in water to a concentration of approximately 40 mg/mL.[5] Load the solution onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with 5 bed volumes (BV) of deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).[5][9] Collect fractions and analyze for this compound content using HPLC.
-
Resin Regeneration: After elution, regenerate the resin by washing with 95% ethanol followed by deionized water.
Protocol 2: Polyamide Resin Chromatography for Further Purification
-
Preparation of Enriched Fraction: Pool the this compound-rich fractions from the macroporous resin chromatography step and concentrate under reduced pressure.
-
Column Preparation: Pack a column with polyamide resin (optimal diameter-to-height ratio around 1:3).[5] Equilibrate the column with the initial mobile phase (e.g., 10% ethanol).
-
Sample Loading: Dissolve the enriched fraction in the initial mobile phase and load it onto the column.
-
Elution: Elute with a stepwise or linear gradient of ethanol in water. Monitor the eluate and collect fractions containing this compound.
-
Analysis: Analyze the purity of the collected fractions by HPLC.
Visualizations
Caption: Overall workflow for scaling up this compound purification.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Purification of lignans from Fructus Arctii using off-line two-dimensional supercritical fluid chromatography/reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Sensitive Detection of Massoniresinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Massoniresinol. It is intended for researchers, scientists, and drug development professionals utilizing analytical techniques for the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the most sensitive method for the quantification of lignans like this compound.[1][2] This technique offers high selectivity and low detection limits, which is crucial for analyzing complex biological matrices.
Q2: What are the key steps in developing a robust LC-MS/MS method for this compound?
A robust method involves optimizing several stages:
-
Sample Preparation: Efficient extraction and purification to remove interfering substances.
-
Chromatographic Separation: Achieving good peak shape and separation from other matrix components.
-
Mass Spectrometry Detection: Fine-tuning of parameters for optimal sensitivity and specificity.
Q3: How can I extract this compound from a plant or biological matrix?
Extraction of lignans typically involves methods like alkaline methanolic extraction, which has been shown to increase yields.[3][4] The choice of solvent is critical, and this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6] For complex samples, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.[7]
Q4: What are the typical storage conditions for this compound standards and samples?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low/No Signal or Poor Sensitivity | Inefficient ionization of this compound. | Optimize the electrospray ionization (ESI) source parameters. This compound, like other lignans, can be detected in both positive and negative ion modes. Experiment with both to determine the most sensitive polarity. For negative mode, consider mobile phase additives like formic acid.[9][10] |
| Suboptimal fragmentation. | Optimize the collision energy for the specific precursor-to-product ion transition for this compound. This will maximize the signal for your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition. | |
| Matrix effects (ion suppression or enhancement). | Improve the sample clean-up procedure. This could involve using a more selective solid-phase extraction (SPE) sorbent. Also, ensure adequate chromatographic separation from co-eluting matrix components. Diluting the sample, if sensitivity allows, can also mitigate matrix effects. | |
| Poor Peak Shape (Tailing, Broadening) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For phenolic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by keeping the analyte in a single ionic form.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Use a column with end-capping to minimize interactions with residual silanols. | |
| Inconsistent Retention Times | Unstable HPLC system. | Ensure the HPLC system is properly equilibrated. Check for leaks and ensure consistent solvent composition. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. | |
| High Background Noise | Contaminated solvent or glassware. | Use high-purity solvents (LC-MS grade) and thoroughly clean all glassware. |
| Contamination in the MS source. | Clean the ion source, including the capillary and lenses, according to the manufacturer's instructions. |
Experimental Protocols
Detailed Methodology for Sensitive LC-MS/MS Detection of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and matrix.
1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to create a calibration curve over the desired concentration range.
2. Sample Preparation (e.g., from a plant extract):
-
Extraction: Homogenize the sample and extract with a methanol-based solvent. An alkaline methanolic extraction can improve yield.[3][4]
-
Hydrolysis (if detecting total this compound, including glycosides): Treat the extract with a β-glucuronidase/sulfatase enzyme preparation to hydrolyze any conjugated forms.[3][4]
-
Purification: Perform a liquid-liquid extraction (e.g., with ethyl acetate) or use a solid-phase extraction (SPE) cartridge (e.g., C18) to clean up the sample.[7]
-
Reconstitution: Evaporate the purified extract to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.[9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 30 - 40°C[9] |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound (C₂₀H₂₄O₈, MW: 392.4 g/mol )[11][12] |
| Product Ions (Q3) | To be determined by infusing a standard solution and performing a product ion scan. Fragmentation will likely occur at the ether linkages and hydroxyl groups. |
| Collision Gas | Argon |
| Collision Energy | To be optimized for the specific transitions. |
Data Presentation
Table 1: Example LC-MS/MS Parameters for Lignan Analysis
| Parameter | Setting for Secoisolariciresinol, Matairesinol, etc.[3][4] | Setting for other Lignans in Cereal Grains[9] |
| Detection Limits | 4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages) | Not specified |
| Recovery | 73-123% (except for matairesinol in bread) | Not specified |
| Ionization Mode | Not specified | Negative ESI |
| Mobile Phase | Not specified | Water and Acetonitrile |
| Column | Not specified | Agilent Poroshell C18 (2.1 × 50 mm, 1.9 µm) |
Visualizations
Caption: Experimental workflow for the sensitive detection of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods [agris.fao.org]
- 5. This compound | CAS:96087-10-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CAS:96087-10-4 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Extraction and purification procedures for simultaneous quantification of phenolic xenoestrogens and steroid estrogens in river sediment by gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of commonly used antibiotic solutions in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 10. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C20H24O8 | CID 91885243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Massoniresinol Quantification
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Massoniresinol with alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection and implementation of a suitable analytical method.
I. Introduction to this compound and the Need for Accurate Quantification
This compound is a lignan found in various plant species that has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for research, quality control, and pharmacokinetic studies. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] Method validation is essential to ensure that the analytical method is suitable for its intended purpose, providing reliable and consistent results.[1][2]
II. Validated HPLC Method for this compound Quantification
This section outlines a typical validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[3][4][5]
A. Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
-
B. Validation Parameters
The following table summarizes the key validation parameters and typical acceptance criteria for the HPLC method.
| Parameter | Methodology | Acceptance Criteria | Typical Results |
| Specificity | Inject blank, standard, and sample solutions to assess for interference at the retention time of this compound. | No interfering peaks at the analyte's retention time. | The method is specific for this compound. |
| Linearity | Analyze a series of at least five concentrations of the reference standard. Plot peak area versus concentration and perform linear regression.[6] | Correlation coefficient (r²) ≥ 0.999.[7] | r² = 0.9995 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] | Within the linear range. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of this compound at three different concentration levels (low, medium, high).[2] | 98.0% - 102.0% recovery.[8] | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability (Intra-day): Analyze six replicate injections of the same standard solution on the same day.[1] Intermediate Precision (Inter-day): Analyze the same standard solution on three different days. | RSD ≤ 2%.[3][7] | Intra-day RSD = 0.8% Inter-day RSD = 1.2% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | S/N ≥ 3. | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1.[9] | S/N ≥ 10. | 0.3 µg/mL |
| Robustness | Deliberately vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.[6] | RSD of results should remain within acceptable limits (e.g., ≤ 2%). | The method is robust to minor variations. |
III. Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the quantification of this compound. This section compares the validated HPLC method with Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | Validated HPLC-UV Method | LC-MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[10] |
| Specificity | Good, but can be susceptible to co-eluting compounds with similar UV spectra. | Excellent, provides structural information and can distinguish between isobaric compounds.[11] |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range). | High to very high (ng/mL to pg/mL range).[11] |
| Linearity | Excellent over a wide dynamic range. | Good, but can be affected by matrix effects and ion suppression. |
| Matrix Effects | Less prone to matrix effects compared to LC-MS. | Can be significantly affected by matrix components, often requiring extensive sample cleanup or the use of internal standards. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain.[10] | Higher initial instrument cost and requires more specialized expertise for operation and data analysis.[10] |
| Typical Application | Routine quality control, quantification in relatively simple matrices. | Trace analysis, quantification in complex biological matrices, metabolite identification. |
IV. Visualizations
A. HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC method validation.
B. Comparison of Analytical Method Performance
This diagram provides a visual comparison of the key performance characteristics of the HPLC-UV and LC-MS methods for this compound quantification.
Caption: Performance comparison: HPLC-UV vs. LC-MS.
V. Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis. The validated HPLC-UV method presented here is a reliable, robust, and cost-effective approach suitable for routine quality control and quantification in less complex matrices. For applications requiring higher sensitivity and specificity, particularly in complex biological samples, an LC-MS method would be the preferred choice, despite its higher cost and complexity. Proper method validation in accordance with ICH guidelines is paramount to ensure the generation of accurate and reliable data, regardless of the analytical technique employed.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Massoniresinol: A Comparative Analysis of Its Antioxidant Potential Among Lignans
For Immediate Release
A comprehensive review of available scientific literature provides insights into the antioxidant activity of massoniresinol in comparison to other well-studied lignans. This guide, intended for researchers, scientists, and drug development professionals, summarizes quantitative data, details experimental methodologies, and visualizes a key signaling pathway associated with the antioxidant effects of lignans.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of lignans is commonly assessed through various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%, is a standard metric for comparing antioxidant potency. A lower IC50 value indicates greater antioxidant activity.
While direct comparative studies including this compound are limited, the following table summarizes the reported IC50 values for several common lignans from various studies. It is important to note that variations in experimental conditions can influence IC50 values, and therefore, comparisons across different studies should be made with caution.
| Lignan | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) |
| This compound | Data not available in reviewed literature | Data not available in reviewed literature |
| Pinoresinol | 69 µM | Not directly reported in comparative studies |
| Secoisolariciresinol | Effective at 25-200 µM (inactive for EL and ED)[1] | Not directly reported in comparative studies |
| Matairesinol | Data not available in reviewed literature | Data not available in reviewed literature |
| Syringaresinol | Data not available in reviewed literature | Not directly reported in comparative studies |
Note: The antioxidant activities of different enantiomers of a lignan can vary. The data presented is based on available literature and highlights the need for further direct comparative studies involving this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are crucial. The following are generalized methodologies for the DPPH and ABTS assays as commonly cited in lignan research.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the lignan sample. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan.
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution in the presence of an antioxidant is proportional to the antioxidant's concentration.
-
Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Reaction Mixture: A small volume of the lignan sample at various concentrations is added to a specific volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is read at the specified wavelength.
-
Calculation of Scavenging Activity: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Antioxidant Signaling Pathway
Lignans are known to exert their antioxidant effects through various mechanisms, including the modulation of intracellular signaling pathways. One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. While the specific signaling pathways for this compound are not yet fully elucidated, the following diagram illustrates the general Nrf2 activation pathway which is a common mechanism for many phenolic antioxidants.
Caption: General Nrf2 antioxidant response pathway activated by lignans.
References
Massoniresinol vs. Matairesinol: A Comparative Analysis of Bioactivity
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the bioactivities of two plant-derived lignans, massoniresinol and matairesinol. This analysis is supported by experimental data to delineate their potential therapeutic applications.
This compound and matairesinol are naturally occurring lignans found in various plant species. While both share a similar core chemical structure, subtle variations in their functional groups may lead to significant differences in their biological activities. This guide delves into a comparative study of their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative data where available and outlining the experimental methodologies used to generate these findings.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and matairesinol. It is important to note that research on matairesinol is more extensive, while data for this compound remains limited.
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Matairesinol | MTT Assay | PC3 (Prostate Cancer) | Not explicitly stated, but showed dose-dependent reduction in cell viability | [1] |
| MTT Assay | PANC-1 (Pancreatic Cancer) | ~80 µM (inhibited proliferation by 48%) | [2] | |
| MTT Assay | MIA PaCa-2 (Pancreatic Cancer) | ~80 µM (inhibited proliferation by 50%) | [2] | |
| Nitric Oxide Production Inhibition | LPS-stimulated BV2 microglia | Concentration-dependent inhibition (6.25, 12.5, 25 µM) | [3] | |
| This compound | Data Not Available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Assay | Method | Antioxidant Activity | Reference |
| Matairesinol | DPPH Radical Scavenging | Spectrophotometry | Showed antioxidant effects | [4] |
| This compound | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., PC3, PANC-1, MIA PaCa-2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or matairesinol and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1][2]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Procedure:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or BV2 microglia) in a suitable medium.
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or matairesinol for a specific duration.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.[3]
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound or matairesinol in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivities of these compounds.
Figure 1: General experimental workflow for assessing bioactivities.
Figure 2: Proposed anti-inflammatory signaling pathway of matairesinol.
Discussion and Future Directions
The available data suggests that matairesinol possesses notable anticancer and anti-inflammatory properties, with demonstrated effects on various cancer cell lines and inflammatory pathways.[1][2][3] Its ability to inhibit cancer cell proliferation and reduce nitric oxide production highlights its therapeutic potential.
Conversely, the bioactivity of this compound is significantly under-researched. While its structural similarity to matairesinol suggests it may possess similar biological activities, a lack of specific experimental data prevents a direct and comprehensive comparison. This compound has been identified in plant species such as Pinus massoniana, Abies spectabilis, and Dolomiaea souliei.[6] Future research should focus on isolating pure this compound from these sources and subjecting it to the same rigorous bioactivity screening as matairesinol.
Key research questions to be addressed for this compound include:
-
What is its antioxidant capacity as measured by standard assays like DPPH and ABTS?
-
Does it exhibit anti-inflammatory effects by inhibiting nitric oxide production or other inflammatory mediators?
-
What is its cytotoxic potential against a panel of cancer cell lines?
-
What are the underlying molecular mechanisms of its potential bioactivities?
A thorough investigation into the bioactivities of this compound is crucial to unlock its potential therapeutic value and to provide a complete comparative understanding against its close structural analog, matairesinol. This will enable the scientific community to make more informed decisions in the pursuit of novel drug candidates from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and bioactivities of furfuran type lignan compounds from edible plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential biomedical properties of Pinus massoniana bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Massoniresinol Quantification: A Cross-Validation Framework
Experimental Protocols
Detailed methodologies for the two hypothetical analytical techniques are provided below. These protocols are based on common practices for the analysis of lignans in various matrices.[1][2]
1. Sample Preparation (Applicable to both methods)
A generic solid-phase extraction (SPE) method is proposed for sample cleanup and concentration, which is a common technique used to remove interferences before HPLC or LC-MS analysis.
-
Extraction : 1 mL of plasma sample is mixed with 1 mL of methanol to precipitate proteins.
-
Centrifugation : The mixture is vortexed and then centrifuged at 10,000 rpm for 10 minutes.
-
SPE : The supernatant is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Washing : The cartridge is washed with 5% methanol in water to remove polar impurities.
-
Elution : Massoniresinol is eluted with 1 mL of acetonitrile.
-
Final Step : The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 200 µL of the initial mobile phase for injection.
2. HPLC-UV Method
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column : A C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) is used for separation.[1]
-
Mobile Phase : A gradient elution is performed with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, return to 20% B.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV detection is set at 280 nm, a common wavelength for lignan analysis.[3]
-
Injection Volume : 20 µL.
3. LC-MS/MS Method
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column : A C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size) for faster analysis and better resolution.
-
Mobile Phase : A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: 0-10 min, 15-95% B; 10-12 min, 95% B; 12-15 min, return to 15% B.
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Ionization Source : Electrospray ionization (ESI) in negative ion mode, which is effective for phenolic compounds.[4]
-
Mass Spectrometric Detection : Multiple Reaction Monitoring (MRM) is used for quantification.
-
Precursor Ion [M-H]⁻ : m/z 361.4
-
Product Ion : m/z 167.1 (hypothetical fragment)
-
Collision Energy : -25 eV
-
-
Injection Volume : 5 µL.
Data Presentation: Comparative Validation Parameters
The following table summarizes the hypothetical quantitative data from the validation of the two methods, based on typical performance characteristics.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical)[3] |
| Linearity (R²) | 0.9991 | >0.9998 | R² ≥ 0.995 |
| Range | 0.1 - 50 µg/mL | 0.05 - 100 ng/mL | - |
| Accuracy (% Recovery) | 80 - 120% | ||
| - Low QC (0.3 µg/mL) | 97.5% | 101.2% | |
| - Mid QC (10 µg/mL) | 99.2% | 99.8% | |
| - High QC (40 µg/mL) | 101.8% | 100.5% | |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | ||
| - Intra-day (n=6) | 3.5% | 1.8% | |
| - Inter-day (n=6) | 5.2% | 2.5% | |
| Limit of Detection (LOD) | 35 ng/mL | 0.02 ng/mL | - |
| Limit of Quantitation (LOQ) | 100 ng/mL | 0.05 ng/mL | - |
Mandatory Visualization
The diagrams below illustrate the logical workflow for the cross-validation of the analytical methods and the key principles of each technique.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Key principles of the compared HPLC-UV and LC-MS/MS methods.
Conclusion
This guide presents a hypothetical framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound. Based on the illustrative data, both methods are capable of providing accurate and precise results. The LC-MS/MS method offers a significantly lower limit of detection and quantitation, suggesting it is more suitable for applications requiring high sensitivity, such as bioanalysis of low-concentration samples. Conversely, the HPLC-UV method is a robust and widely accessible technique suitable for routine quality control where higher concentrations of the analyte are expected. The successful cross-validation would indicate that data generated by either method within its validated range can be considered reliable, providing flexibility in a research or drug development setting. It is imperative that researchers perform their own comprehensive method development and validation tailored to their specific needs and sample matrices.
References
- 1. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Massoniresinol Content in Different Plant Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Massoniresinol content in various plant species, offering a valuable resource for natural product researchers, pharmacologists, and professionals in drug development. The information is compiled from existing scientific literature to facilitate the identification of potent plant sources of this compound and to provide standardized methodologies for its extraction and analysis.
Quantitative Data on this compound Content
The available scientific literature indicates the presence of this compound in several plant species. However, standardized quantitative data on its concentration is limited. The following table summarizes the existing findings.
| Plant Species | Family | Plant Part(s) | This compound Content | Citation(s) |
| Abies spectabilis | Pinaceae | Not specified | 58 mg isolated (total plant mass not specified) | [1] |
| Dolomiaea souliei | Asteraceae | Whole plants | Present, but not quantified | [2] |
| Pinus massoniana | Pinaceae | Bark, Branches, Leaves, Heartwood | Present, but not quantified | [3][4][5] |
| Illicium burmanicum | Schisandraceae | Herbs | Present, but not quantified |
Note: The quantitative data for this compound is currently sparse in the literature, highlighting a significant area for future research. The value for Abies spectabilis is based on the isolated amount from a study, which did not specify the initial dry weight of the plant material, thus a standardized concentration cannot be determined.
Experimental Protocols
The following protocols are synthesized from established methodologies for the extraction and quantification of lignans, including this compound, from plant materials.
Extraction of this compound
This protocol outlines a general procedure for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper (0.45 µm)
Procedure:
-
Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of 80% methanol.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath for 60 minutes at room temperature to enhance extraction efficiency.
-
Filtration: Filter the extract through filter paper to separate the solid residue.
-
Re-extraction: Repeat the extraction process on the residue two more times with 100 mL of 80% methanol each time.
-
Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated aqueous extract.
-
Liquid-Liquid Partitioning:
-
Add 50 mL of deionized water to the concentrated extract.
-
Perform liquid-liquid partitioning by sequentially extracting with 50 mL of n-hexane (to remove nonpolar compounds) and then with 50 mL of ethyl acetate three times.
-
The this compound, being a polar compound, will preferentially partition into the ethyl acetate phase.
-
-
Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to obtain the crude this compound-rich extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of this compound in the plant extract.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water with 0.1% formic acid (v/v)
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with methanol.
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (deionized water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve. The concentration is typically expressed as mg of this compound per gram of dry weight of the plant material.
-
Signaling Pathways and Biological Activity
While the direct effects of this compound on specific signaling pathways are still under investigation, studies on related lignans provide strong indications of its potential mechanisms of action, particularly in relation to its anti-inflammatory and immunomodulatory properties.
Hypothesized Anti-Inflammatory Signaling Pathway
Based on studies of structurally similar lignans, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial regulators of the inflammatory response.
References
- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Massoniresinol: A Comparative Analysis of its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antioxidant potential of massoniresinol in comparison to established antioxidant compounds.
This guide provides a comprehensive comparison of the antioxidant efficacy of this compound, a naturally occurring lignan, against well-established antioxidant compounds: Vitamin C, Vitamin E, and Resveratrol. The following sections present available quantitative data from in vitro antioxidant assays, detailed experimental protocols for these assays, and an overview of the key signaling pathways involved in the antioxidant activity of lignans.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies detailing the antioxidant capacity of this compound alongside Vitamin C, Vitamin E, and Resveratrol are limited in the currently available scientific literature. However, to provide a useful benchmark, this table summarizes the reported antioxidant activities of the reference compounds in common in vitro assays. The antioxidant potential of a related lignan, secoisolariciresinol, is also included to offer some context for the potential efficacy of this compound, as specific data for this compound remains scarce.
| Compound | Assay | IC50 (µg/mL) | FRAP Value (µmol Fe(II)/g) | ORAC Value (µmol TE/g) |
| This compound | DPPH, FRAP, ORAC | Data Not Available | Data Not Available | Data Not Available |
| Secoisolariciresinol | DPPH | ~10.9 (Calculated)[1] | Data Not Available | Data Not Available |
| Vitamin C (Ascorbic Acid) | DPPH | ~2.26 - 8.5[1] | ~8800 | ~2100 |
| Vitamin E (α-Tocopherol) | DPPH | ~10.5 | ~200-500 | ~1300 |
| Resveratrol | DPPH | ~25 | ~17.5 µmol/g | ~30,000 |
Note: The values presented are compiled from various sources and may vary depending on the specific experimental conditions. The IC50 value for Secoisolariciresinol was calculated from molar concentration and is provided for contextual reference.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method used to evaluate the free radical scavenging capacity of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
-
Sample Preparation:
-
Dissolve the test compound (this compound, Vitamin C, etc.) and a positive control (e.g., Trolox or ascorbic acid) in the same solvent as the DPPH solution to create a series of concentrations.
-
-
Reaction Mixture:
-
In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the antioxidant.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant. This reduction results in the formation of an intense blue color, and the change in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.
Procedure:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) at various concentrations.
-
-
Reaction Mixture:
-
Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at 593 nm.
-
-
Calculation:
-
A standard curve is generated using the absorbance values of the ferrous sulfate standards. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram or mole of the antioxidant.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (commonly fluorescein) by an antioxidant. The peroxyl radicals are generated by a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a fresh solution of the radical initiator AAPH.
-
-
Sample and Standard Preparation:
-
Prepare solutions of the test compounds and a standard (Trolox) at various concentrations in the phosphate buffer.
-
-
Reaction Mixture:
-
In a black 96-well microplate, add the fluorescein solution to each well, followed by the test sample or standard. A blank containing only the buffer and fluorescein is also included.
-
-
Incubation and Reaction Initiation:
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and is typically expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.
-
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathway of Lignans
Lignans, including presumably this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated in the antioxidant response of lignans is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[2][3]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like lignans, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[2][3] This upregulation of the endogenous antioxidant defense system provides a sustained protection against oxidative damage.
References
- 1. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Differences in Massoniresinol Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of Massoniresinol, a lignan with significant therapeutic potential. Due to the limited direct research on this compound metabolism across different species, this guide leverages data from the structurally similar and well-studied lignan, secoisolariciresinol diglucoside (SDG), to infer and present the likely metabolic fate of this compound in humans and rats. The significant role of the gut microbiota in lignan metabolism is a key focus, highlighting a critical area of interspecies variation.
I. Introduction to this compound Metabolism
This compound, a plant lignan, undergoes extensive metabolism primarily orchestrated by the gut microbiota, followed by phase II conjugation in the host. The major metabolic products are the enterolignans, enterodiol and enterolactone, which are considered the primary bioactive forms.[1][2] Understanding the interspecies differences in these metabolic pathways is crucial for the extrapolation of preclinical data from animal models to human clinical trials.
II. Comparative Metabolic Pathways: Humans vs. Rats
The metabolism of lignans like this compound is a two-stage process involving microbial and host enzymes. While the general pathways are similar between humans and rats, significant quantitative and potentially qualitative differences exist.
A. Gut Microbiota-Mediated Metabolism
The initial and most critical step in this compound metabolism is its conversion by the intestinal microbiota.[1][2] This process involves a series of reactions including deglycosylation, demethylation, dehydroxylation, and oxidation.[1]
-
Humans: The human gut microbiota is capable of converting plant lignans into enterodiol and enterolactone.[1][2] However, there is considerable inter-individual variation in the efficiency of this conversion, leading to different plasma and urine concentrations of enterolignans.[3]
-
Rats: Similar to humans, the gut microbiota of rats metabolizes plant lignans to enterodiol and enterolactone.[1] Studies on SDG have shown that rats excrete a significant portion of ingested lignans in feces and urine, indicating microbial transformation and subsequent absorption.[3]
B. Host-Mediated Metabolism (Phase II Conjugation)
Following absorption, the microbially-produced enterolignans and any absorbed parent lignan undergo phase II metabolism, primarily in the liver. This involves conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
-
Humans: In humans, enterolignans are extensively conjugated, with glucuronides being the predominant form found in circulation and urine.
-
Rats: Rats also exhibit efficient phase II conjugation of lignan metabolites.
Metabolic Pathway of Lignans (Inferred for this compound)
References
- 1. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged administration of secoisolariciresinol diglycoside increases lignan excretion and alters lignan tissue distribution in adult male and female rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Comparative Guide to Massoniresinol Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
The effective extraction of massoniresinol, a lignan with significant therapeutic potential, from plant matrices is a critical first step in research and drug development. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most suitable method. While direct comparative data for this compound is limited, this guide utilizes data for structurally similar lignans found in Forsythia suspensa, a known source of these compounds, to provide a valuable benchmark.
Comparison of Extraction Technique Performance
The selection of an extraction method involves a trade-off between yield, extraction time, solvent consumption, and operational complexity. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages over the conventional Soxhlet extraction in terms of efficiency and environmental impact.
| Extraction Technique | Key Parameters | Extraction Time | Solvent Consumption | This compound Yield (Proxy Data) | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 80% Methanol, Temperature: 60°C, Solid-to-Liquid Ratio: 1:10 (g/mL) | 60 minutes | Moderate | High (Proxy: Phillyrin yield of 0.713 mg/g)[1] | Rapid, High efficiency, Reduced thermal degradation | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Solvent: 80% Ethanol, Time: 5-6 minutes, Liquid-to-Solid Ratio: 12.7:1 (mL/g) | 5-6 minutes | Low | High (Proxy: Total phenolic yield of 47.47 mg/g)[2] | Extremely fast, Low solvent usage | Potential for localized overheating, Requires microwave-transparent vessels |
| Soxhlet Extraction | Solvent: 80% Ethanol, Time: 6 hours | 6 hours | High | Moderate (Proxy: Total phenolic yield of 41.71 mg/g)[2] | Simple setup, Exhaustive extraction | Time-consuming, High solvent and energy consumption, Potential for thermal degradation of compounds |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for lignan and phenolic compound extraction from plant sources.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is adapted from a method for the extraction of phillyrin from Forsythia suspensa[1].
a. Sample Preparation:
-
Dry the plant material (e.g., leaves or fruits of Forsythia suspensa) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
b. Extraction:
-
Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 10 mL of 80% methanol to achieve a solid-to-liquid ratio of 1:10 (g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 60°C and sonicate for 60 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
The resulting filtrate contains the extracted this compound.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on an optimized method for the extraction of phenolic compounds[2].
a. Sample Preparation:
-
Prepare the plant material as described in the UAE protocol.
b. Extraction:
-
Place 1 g of the powdered plant material into a microwave-safe extraction vessel.
-
Add 12.7 mL of 80% ethanol.
-
Seal the vessel and place it in a microwave extractor.
-
Set the microwave power and irradiate for 5-6 minutes.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to separate the supernatant from the plant residue.
Soxhlet Extraction Protocol
This is a conventional method for exhaustive extraction[2].
a. Sample Preparation:
-
Prepare the plant material as described in the UAE protocol.
b. Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with approximately 150 mL of 80% ethanol.
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Allow the extraction to proceed for 6 hours, with the solvent continuously cycling through the sample.
-
Once the extraction is complete, cool the apparatus and collect the extract from the flask.
Mandatory Visualization
Caption: General experimental workflow for the extraction of this compound.
Signaling Pathways and Logical Relationships
The extraction efficiency is influenced by a series of interconnected parameters. The following diagram illustrates the logical relationship between these factors and the desired outcome.
Caption: Factors influencing this compound extraction outcomes.
References
Massoniresinol: A Comparative Analysis of its Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Massoniresinol, a naturally occurring lignan. The following sections detail its antioxidant and anti-inflammatory properties, with comparisons to other relevant compounds, supported by experimental data and protocols.
Comparative Bioactivity of this compound
This compound has been evaluated for its antioxidant and anti-inflammatory activities. Below is a summary of its performance in key bioassays compared to other lignans and standard reference compounds.
| Compound/Extract | Assay | Target/Cell Line | IC50 Value (µg/mL) |
| This compound | DPPH Radical Scavenging | - | Data Not Available |
| Ethyl acetate fraction of Ulmus pumila L. stem bark | DPPH Radical Scavenging | - | 5.6[1][2][3] |
| This compound | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | Data Not Available |
| Icariside E4 (from Ulmus pumila L.) | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | IC50 of ethyl acetate fraction containing Icariside E4 was 161.0[1] |
| Luteolin | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | 17.1 µM[4] |
| Apigenin | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | 23 µM[5] |
| Wogonin | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | 17 µM[5] |
Experimental Methodologies
Detailed protocols for the key bioassays are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate, add a defined volume of various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), by the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
-
Cell Viability Assay (e.g., MTT assay): A concurrent cell viability assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
Signaling Pathway Analysis
Lignans have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[6][7][8] Other lignans like myrislignan and syringaresinol have been shown to inhibit NF-κB activation.[9][10]
NF-κB Signaling Pathway and Potential Inhibition by this compound
The diagram below illustrates the canonical NF-κB signaling pathway and the likely points of inhibition by lignans such as this compound. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines.[11] Lignans may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: NF-κB signaling pathway and hypothesized inhibition by this compound.
Experimental Workflow: Nitric Oxide Inhibition Assay
The following diagram outlines the workflow for assessing the anti-inflammatory activity of this compound by measuring nitric oxide inhibition in RAW 264.7 macrophages.
Caption: Workflow for Nitric Oxide Inhibition Assay.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Massoniresinol and Paclitaxel
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the naturally derived lignan, Massoniresinol, and the widely used chemotherapeutic agent, Paclitaxel. This document summarizes available experimental data, details relevant methodologies, and visualizes key cellular pathways to facilitate an objective comparison.
Introduction: The search for novel cytotoxic agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide focuses on a comparative analysis of two compounds: Paclitaxel, a well-established mitotic inhibitor used in the treatment of numerous cancers, and this compound, a lignan whose cytotoxic potential is an emerging area of investigation. Due to the limited direct experimental data on this compound, this guide incorporates data from the closely related lignans, pinoresinol and lariciresinol, to provide a preliminary assessment of its potential cytotoxic profile. This comparison aims to highlight the distinct mechanisms of action and cytotoxic potencies, offering a valuable resource for drug discovery and development.
Quantitative Cytotoxicity Data
The cytotoxic effects of Paclitaxel and related lignans (as a proxy for this compound) have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
Table 1: Comparative IC50 Values of Paclitaxel and Related Lignans (Pinoresinol and Lariciresinol) in Human Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Paclitaxel | SK-BR-3 | Breast Cancer | 0.0025 - 0.0075[1] | 24 |
| MDA-MB-231 | Breast Cancer | Data not available in provided search results | ||
| T-47D | Breast Cancer | Data not available in provided search results | ||
| Hec50co | Endometrial Cancer | 0.014[2] | 24 | |
| CL1-5 | Lung Cancer | 0.0032[3] | 72 | |
| H1299 | Lung Cancer | 0.0035[3] | 72 | |
| Pinoresinol | SKBr3 | Breast Cancer | Specific IC50 value not provided in search results | 72 |
| Lariciresinol | SKBr3 | Breast Cancer | Specific IC50 value not provided in search results | 72 |
Note: The IC50 values for Paclitaxel can vary significantly depending on the cell line and experimental conditions. The data for pinoresinol and lariciresinol indicate a dose-dependent cytotoxic effect, though specific IC50 values were not available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of both Paclitaxel and lignans are primarily mediated through the induction of apoptosis, or programmed cell death. However, the upstream signaling cascades they trigger are distinct.
Paclitaxel is a well-characterized antimitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] This process involves the activation of several signaling pathways, including the JNK and p38 MAPK pathways, and modulation of pro- and anti-apoptotic proteins.
This compound (and related lignans) are believed to induce apoptosis through mechanisms that may involve the intrinsic mitochondrial pathway. Studies on the related lignans, pinoresinol and lariciresinol, have shown that they induce morphological changes and increase apoptosis in breast cancer cells in a concentration-dependent manner.
Signaling Pathway Diagrams
Caption: Paclitaxel-induced apoptotic signaling pathway.
Caption: Hypothesized apoptotic pathway for lignans.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxic effects of chemical compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Paclitaxel) and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Experimental Workflow:
Caption: Experimental workflow for the Annexin V-FITC apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5]
Conclusion
This comparative guide highlights the cytotoxic profiles of this compound (inferred from related lignans) and Paclitaxel. Paclitaxel is a potent cytotoxic agent with a well-defined mechanism of action involving microtubule stabilization. While direct data for this compound is lacking, preliminary evidence from related lignans suggests a potential for inducing apoptosis through the intrinsic mitochondrial pathway. Further research, including direct head-to-head in vitro and in vivo studies, is imperative to fully elucidate the cytotoxic efficacy and mechanisms of this compound and to accurately assess its potential as a novel anticancer agent in comparison to established chemotherapeutics like Paclitaxel. The provided experimental protocols offer a standardized framework for conducting such future investigations.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
